molecular formula C14H15NO3S B2817429 N-(2-phenoxyethyl)benzenesulfonamide CAS No. 117824-64-3

N-(2-phenoxyethyl)benzenesulfonamide

Número de catálogo: B2817429
Número CAS: 117824-64-3
Peso molecular: 277.34
Clave InChI: UPVFKRJXNCUPSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Phenoxyethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research. It features a benzenesulfonamide scaffold, a moiety widely recognized for its prevalence in compounds with substantial biological activity. This scaffold is frequently investigated for its potential in developing novel therapeutic agents, including antimicrobials and antivirals . The compound's structure, which incorporates a flexible phenoxyethyl chain linked to the sulfonamide nitrogen, serves as a versatile intermediate or a core structure for further chemical exploration. Researchers utilize this and related sulfonamide derivatives in structure-activity relationship (SAR) studies to probe binding interactions and optimize drug-like properties, such as potency and metabolic stability . For instance, benzenesulfonamide derivatives have been central to the design and synthesis of potent inhibitors targeting proteins like the HIV-1 capsid (CA) . This product is intended for research and development purposes only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for application in foods, drugs, or cosmetics.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-19(17,14-9-5-2-6-10-14)15-11-12-18-13-7-3-1-4-8-13/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVFKRJXNCUPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular weight and formula of N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-phenoxyethyl)benzenesulfonamide represents a specific structural motif within the sulfonamide class of pharmacophores. Characterized by a flexible ethyl ether linker connecting a benzenesulfonamide core to a phenoxy pendant group, this molecule serves as a critical intermediate in Structure-Activity Relationship (SAR) studies targeting carbonic anhydrase inhibition, antimicrobial activity, and anticancer pathways.

This guide provides a definitive technical breakdown of its molecular specifications, synthetic pathways, and analytical expectations, designed for researchers requiring rigorous physicochemical data for experimental design.

Physicochemical Specifications

Identity & Stoichiometry

The fundamental chemical identity is derived from the condensation of benzenesulfonyl chloride and 2-phenoxyethanamine.

ParameterValueNotes
IUPAC Name N-(2-phenoxyethyl)benzenesulfonamide
Molecular Formula C₁₄H₁₅NO₃S
Molecular Weight 277.34 g/mol Average mass
Monoisotopic Mass 277.0773 DaFor High-Res MS (HRMS)
CAS Registry Number Not widely listedTreat as custom synthesis target
SMILES O=S(=O)(NCCOc1ccccc1)c2ccccc2
Predicted Physical Properties

Note: As a specific catalog entry is rare, these values are derived from fragment-based QSPR (Quantitative Structure-Property Relationship) modeling of analogous sulfonamides.

  • Physical State: Crystalline Solid (White to off-white powder).

  • Melting Point: Predicted range 85–95 °C . (Analogous ethers often lower the MP relative to rigid biaryls).

  • Solubility:

    • Water: Negligible (< 0.1 mg/mL).

    • Organic: Soluble in DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

  • Acidity (pKa): ~10.1 (Sulfonamide N-H). This proton is acidic enough to be deprotonated by strong bases (e.g., NaOH, NaH), a property utilized in the Hinsberg separation test.

  • Lipophilicity (LogP): ~2.5 – 3.0. Moderate lipophilicity suggests good membrane permeability for biological assays.

Synthetic Methodology

To access N-(2-phenoxyethyl)benzenesulfonamide, a standard nucleophilic substitution protocol is recommended. This method prioritizes yield and purity by controlling the exotherm and scavenging the generated HCl byproduct.

Reaction Scheme

The synthesis relies on the high electrophilicity of the sulfonyl sulfur atom.

Synthesis SM1 Benzenesulfonyl Chloride (Electrophile) TS Tetrahedral Intermediate (Transient) SM1->TS DCM, 0°C to RT SM2 2-Phenoxyethanamine (Nucleophile) SM2->TS DCM, 0°C to RT Base Base (Et3N or Pyridine) (HCl Scavenger) Base->TS DCM, 0°C to RT Prod N-(2-phenoxyethyl) benzenesulfonamide TS->Prod Elimination of Cl- Byprod HCl (salt) TS->Byprod

Caption: Nucleophilic attack of the primary amine on the sulfonyl chloride, facilitated by base-mediated deprotonation.

Experimental Protocol

Reagents:

  • Benzenesulfonyl chloride (1.0 equiv)

  • 2-Phenoxyethanamine (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv) or Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve 2-phenoxyethanamine (1.0 mmol) and TEA (1.2 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0 °C (ice bath). Add benzenesulfonyl chloride (1.0 mmol) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a new spot with lower Rf than the starting amine but higher than the baseline.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ (to remove unreacted sulfonyl chloride hydrolysis products) and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Analytical Characterization

Validation of the synthesized compound requires checking for specific spectral fingerprints.

Proton NMR (¹H-NMR) Expectations

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.8 – 7.9 Doublet/Multiplet2HSulfonyl ortho protons (Deshielded by SO₂)
7.5 – 7.6 Multiplet3HSulfonyl meta/para protons
7.2 – 7.3 Multiplet2HPhenoxy meta protons
6.8 – 7.0 Multiplet3HPhenoxy ortho/para protons
5.0 – 5.5 Broad Singlet1HN-H (Exchangeable with D₂O)
4.0 – 4.1 Triplet2H-CH₂-O -Ph (Deshielded by Oxygen)
3.3 – 3.4 Triplet/Multiplet2H-SO₂NH-CH₂ - (Coupled to NH and O-CH₂)
Mass Spectrometry (MS) Fragmentation

In ESI+ mode, look for the [M+H]⁺ peak at 278.1 . Significant fragmentation pathways include the cleavage of the sulfonamide bond.

MassSpec Parent Parent Ion [M+H]+ m/z 278 Frag1 Ph-SO2+ Ion m/z 141 Parent->Frag1 Sulfonamide bond cleavage Frag2 Ph-O-CH2-CH2-NH2 fragment Parent->Frag2 Neutral Loss of PhSO2

Caption: Primary fragmentation often yields the stable benzenesulfonyl cation (m/z 141).

Biological & Research Context

Carbonic Anhydrase Inhibition

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. The unsubstituted sulfonamide (-SO₂NH₂) is typically required for zinc binding in the enzyme active site. However, N-substituted sulfonamides (like the title compound) act as prodrugs or secondary inhibitors, often showing selectivity for specific isoforms (e.g., tumor-associated CA IX/XII) or acting via alternative binding mechanisms.

Hinsberg Test Relevance

This compound is a classic example of a "Hinsberg Solid."

  • Mechanism: The sulfonamide N-H is acidic. In the presence of aqueous NaOH, it forms a soluble sodium salt (Ph-SO₂-N(Na)-R).

  • Diagnostic: Upon acidification, the non-ionic sulfonamide precipitates. This confirms the starting material was a primary amine.

References

  • Hinsberg, O. (1890).[1] "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali".[1] Berichte der deutschen chemischen Gesellschaft. [1]

  • Supuran, C. T. (2008). "Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators". Nature Reviews Drug Discovery.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzenesulfonyl chloride (Precursor Data).

Sources

An In-depth Technical Guide to the Therapeutic Potential of N-(2-phenoxyethyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the burgeoning field of N-(2-phenoxyethyl)benzenesulfonamide derivatives, a class of compounds demonstrating significant therapeutic promise. We delve into the synthetic strategies employed to generate diverse chemical libraries, explore the primary mechanisms of action, with a detailed focus on carbonic anhydrase inhibition, and present a thorough analysis of their potential applications, particularly in oncology and microbiology. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, detailed protocols for key assays, and a forward-looking perspective on the challenges and future directions for this promising class of molecules.

Introduction: A Scaffold of Opportunity

The N-(2-phenoxyethyl)benzenesulfonamide core structure represents a versatile and synthetically accessible scaffold in medicinal chemistry. Comprising a benzenesulfonamide group connected via an ethyl linker to a phenoxy moiety, this architecture allows for extensive chemical modification at multiple positions. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of clinically approved drugs, which has fueled interest in novel derivatives.

The intrinsic flexibility of the ethyl linker and the potential for diverse substitutions on both aromatic rings (Ar and Ar') allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability is crucial for optimizing interactions with specific biological targets and developing compounds with high potency and selectivity. Early investigations have revealed a spectrum of biological activities, with the most profound potential observed in the realms of anticancer and antimicrobial therapies. This guide will synthesize the current knowledge and provide a technical framework for advancing the research and development of these promising derivatives.

Synthetic Strategies and Chemical Space Exploration

The generation of a diverse library of N-(2-phenoxyethyl)benzenesulfonamide derivatives is foundational to exploring their therapeutic potential. The synthetic accessibility of this scaffold is a key advantage, enabling the systematic investigation of structure-activity relationships (SAR).

General Synthetic Route

The most common and efficient method for synthesizing these compounds involves a nucleophilic substitution reaction. This is typically achieved by reacting a substituted benzenesulfonyl chloride with a 2-phenoxyethanamine derivative in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Representative Synthesis of an N-(2-phenoxyethyl)benzenesulfonamide Derivative

Objective: To synthesize a representative N-(2-phenoxyethyl)benzenesulfonamide derivative for biological screening.

Materials:

  • Substituted benzenesulfonyl chloride (1.0 eq)

  • 2-Phenoxyethanamine derivative (1.0 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Triethylamine (TEA) or pyridine as a base (1.2 eq)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the 2-phenoxyethanamine derivative (1.0 eq) and the base (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the substituted benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the pure fractions and evaporate the solvent. Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Exploring Chemical Diversity

The therapeutic utility of this scaffold is unlocked through systematic modifications. The following table summarizes key substitution points and their general influence on biological activity, providing a rational basis for library design.

Modification Site Common Substituents Rationale & Potential Impact
Benzenesulfonamide Phenyl Ring (Ar) Halogens (F, Cl, Br), Alkyl, Alkoxy (e.g., -OCH3), Nitro (-NO2)Modulates electronic properties, lipophilicity, and potential for halogen bonding. Can significantly impact binding affinity and selectivity for the target enzyme.
Phenoxy Phenyl Ring (Ar') Halogens, Alkyl, Trifluoromethyl (-CF3), MethoxyInfluences hydrophobic interactions within the target's binding pocket. Can be tailored to exploit specific sub-pockets for enhanced potency.
Sulfonamide Nitrogen (-NH-) Methylation, AcylationCan alter hydrogen bonding capacity and metabolic stability. N-alkylation may change the binding orientation.
Ethyl Linker Introduction of chirality, conformational constraints (e.g., cyclization)Can optimize the spatial orientation of the aromatic rings for improved target engagement.

Mechanism of Action: Targeting Carbonic Anhydrases

A predominant mechanism through which N-(2-phenoxyethyl)benzenesulfonamide derivatives exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3]

The Role of Carbonic Anhydrase in Cancer

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In many solid tumors, hypoxic conditions lead to a metabolic shift towards anaerobic glycolysis, resulting in an acidic extracellular environment.[1][4] Tumor cells overexpress transmembrane CA isoforms, such as CA IX and CA XII, to manage this pH imbalance by exporting protons, which facilitates tumor growth, survival, and metastasis.[1][2] Therefore, selective inhibition of these tumor-associated CAs is a validated and promising strategy for cancer therapy.[1][5]

The primary sulfonamide moiety (R-SO₂NH₂) is a classic zinc-binding group that anchors the inhibitor to the Zn(II) ion in the enzyme's active site, displacing the catalytic water/hydroxide ion.[3] The rest of the molecule, often referred to as the "tail," extends into the active site cavity, and its interactions with surrounding amino acid residues determine the inhibitor's potency and isoform selectivity.[3]

Signaling Pathway and Mechanism of Inhibition

The inhibition of CA IX disrupts the pH regulation crucial for cancer cell survival and proliferation.

CAIX_Inhibition Mechanism of CA IX Inhibition cluster_TumorCell Tumor Cell Interior (Normal pH) cluster_Extracellular Acidic Extracellular Space Glycolysis Glycolysis H_in H+ Glycolysis->H_in excess CAIX CA IX (Membrane Bound) H_in->CAIX Export H_out H+ Apoptosis Apoptosis H_out->Apoptosis inhibition of CO2_H2O CO2 + H2O CO2_H2O->CAIX HCO3_H HCO3- + H+ CAIX->H_out CAIX->HCO3_H Inhibitor Benzenesulfonamide Derivative Inhibitor->CAIX Binds & Inhibits

Caption: Inhibition of CA IX by benzenesulfonamide derivatives blocks proton export, leading to intracellular acidification and apoptosis.

Therapeutic Applications and Efficacy

The versatility of the N-(2-phenoxyethyl)benzenesulfonamide scaffold has led to its evaluation in several therapeutic areas.

Anticancer Activity

This is the most extensively studied application. Derivatives have shown significant antiproliferative activity against a range of cancer cell lines, particularly breast cancer.

For instance, certain aryl thiazolone-benzenesulfonamide derivatives have demonstrated potent inhibitory effects against triple-negative (MDA-MB-231) and MCF-7 breast cancer cell lines, with IC₅₀ values in the low micromolar range (1.52–6.31 µM).[1] Notably, these compounds exhibited high selectivity against cancer cells compared to normal breast cells (MCF-10A).[1][4] The most active of these compounds also showed excellent enzymatic inhibition of CA IX, with IC₅₀ values as low as 10.93 nM.[1] Furthermore, lead compounds were shown to induce apoptosis in cancer cells, confirming their therapeutic potential.[1][4] Other studies have identified benzenesulfonamide derivatives that act as potent tubulin-targeting agents, with one compound showing IC₅₀ values ranging from 0.007 to 0.036 µM against seven different cancer cell lines.[6]

Table 1: Anticancer Activity of Representative Benzenesulfonamide Derivatives

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Selectivity Index (vs. Normal Cells)Reference
4e MDA-MB-231 (Breast)CA IX Inhibition1.52>17.5[1]
4g MDA-MB-231 (Breast)CA IX Inhibition2.15>12.8[1]
4h MCF-7 (Breast)CA IX Inhibition3.24>9.3[1]
BA-3b Various (7 lines)Tubulin Polymerization0.007 - 0.036Not Reported[6]
5a CCRF-CEM (Leukemia)Antiproliferative<50Not Reported[7]
Antimicrobial Activity

The inhibition of carbonic anhydrases in bacteria can interfere with their growth, making benzenesulfonamide derivatives promising antimicrobial agents.[1] Several derivatives have been evaluated for their antibacterial and anti-biofilm activities. For example, compounds have shown significant inhibition (up to 80.69%) against Staphylococcus aureus at a concentration of 50 μg/mL.[1][4] Additionally, potent anti-biofilm activity has been observed against Klebsiella pneumoniae.[1][4]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of synthesized compounds against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Future Directions and Challenges

While the therapeutic potential of N-(2-phenoxyethyl)benzenesulfonamide derivatives is clear, several challenges remain on the path to clinical translation.

  • Selectivity: A primary challenge is achieving high selectivity for tumor-associated CA isoforms (IX and XII) over the ubiquitous cytosolic isoforms (e.g., CA I and II) to minimize off-target side effects.[3] The "tail approach" in drug design, which focuses on modifying the part of the molecule that does not bind to the zinc ion, is a key strategy to exploit differences in the active site entrance of various isoforms.[2][3]

  • Pharmacokinetics: Optimizing drug-like properties, including solubility, metabolic stability, and bioavailability, is crucial. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help guide the selection of candidates for further development.[8]

  • Resistance: As with any targeted therapy, the potential for acquired resistance is a concern. Investigating combination therapies, where these derivatives are used alongside other chemotherapeutic agents, may provide a strategy to overcome resistance and enhance efficacy.

  • Exploring New Targets: While CA inhibition is a major mechanism, some derivatives exhibit activity through other pathways, such as tubulin polymerization inhibition.[6] A broader screening approach against various targets could uncover new therapeutic applications for this versatile scaffold. For example, some benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation for Alzheimer's disease[9] and as TRPV4 inhibitors for acute lung injury.[10]

Conclusion

N-(2-phenoxyethyl)benzenesulfonamide derivatives have emerged as a highly promising class of compounds with significant therapeutic potential, particularly as anticancer and antimicrobial agents. Their activity is strongly linked to the inhibition of carbonic anhydrase IX, a key enzyme involved in tumor survival. The synthetic tractability of this scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of potent and selective inhibitors. Future research focused on optimizing isoform selectivity, improving pharmacokinetic profiles, and exploring novel mechanisms of action will be critical in translating the promise of these compounds into clinical realities.

References

  • Al-Warhi, T., et al. (2022). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Angap, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hassan, A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Angap, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PMC. Available at: [Link]

  • Zarenezhad, E., et al. (2019). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. PMC. Available at: [Link]

  • Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry. Available at: [Link]

  • Yele, S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]

  • Wang, S., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ravez, S., et al. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. PMC. Available at: [Link]

  • Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an in-vitro and in-cell investigation. University of Florence. Available at: [Link]

  • Nocentini, A., et al. (2022). 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate. Available at: [Link]

  • Owa, T., et al. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof. Google Patents.
  • Lee, H., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PMC. Available at: [Link]

  • Bua, S., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hirai, K., et al. (2001). Synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives and their herbicidal activity. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Milinavičiūtė, G., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. Available at: [Link]

Sources

Literature review of phenoxyethyl sulfonamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Phenoxyethyl Sulfonamide Scaffold: Structural Versatility in Medicinal Chemistry

Executive Summary The phenoxyethyl sulfonamide moiety represents a privileged structural motif in modern medicinal chemistry, bridging the gap between lipophilic receptor tuning and polar active-site binding. While most famously exemplified by the


-adrenoceptor antagonist Tamsulosin , this scaffold has evolved beyond urology into oncology (Bcl-2 inhibition) and infectious disease (antimicrobial hybrids). This technical guide analyzes the physicochemical logic of combining the hydrophobic 2-phenoxyethyl group with the sulfonamide pharmacophore, providing researchers with actionable synthesis protocols, Structure-Activity Relationship (SAR) insights, and mechanistic pathways.

Part 1: Chemical Architecture & Mechanistic Logic

The efficacy of phenoxyethyl sulfonamide compounds relies on a "Push-Pull" physicochemical architecture:

  • The Anchor (Sulfonamide): A polar, H-bond donor/acceptor unit that often serves as a zinc-binding group (in carbonic anhydrase inhibitors) or a critical hydrogen-bonding partner in receptor pockets.

  • The Tuning Unit (Phenoxyethyl): A flexible, lipophilic tail containing an ether linkage. The ethylene spacer (

    
    ) allows the phenoxy ring to adopt an optimal conformation for 
    
    
    
    -
    
    
    stacking or hydrophobic pocket occupation, distinct from rigid aryl-aryl linkages.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Phenoxy Phenoxy Ring (Hydrophobic Pocket Binding) Linker Ethyl Ether Linker (Rotational Flexibility) Phenoxy->Linker Lipophilicity Core Central Scaffold (Amine/Triazole/Aryl) Linker->Core Spacer Sulfonamide Sulfonamide Group (H-Bonding / Zn2+ Binding) Core->Sulfonamide Electronic Modulation

Part 2: Primary Clinical Application ( -Adrenoceptor Antagonists)

The most authoritative application of this scaffold is in the treatment of Benign Prostatic Hyperplasia (BPH). Tamsulosin (Flomax) utilizes the phenoxyethyl group to achieve high selectivity for the


 receptor subtype (located in the prostate) over the 

subtype (vascular), minimizing hypotensive side effects.
  • Mechanism: The o-ethoxyphenoxyethyl moiety fits into a specific hydrophobic accessory pocket in the

    
    -adrenoceptor, a feature absent in the 
    
    
    
    subtype.
  • Causality: Removal or rigidification of the ethyl linker drastically reduces this subtype selectivity, proving the necessity of the "phenoxyethyl" flexibility.

Synthesis Workflow: Tamsulosin-Type Assembly

The synthesis typically involves convergent assembly: creating the phenoxyethyl halide and coupling it with a sulfonamide-bearing amine.

Tamsulosin_Synthesis cluster_conditions Reaction Conditions Phenol 2-Ethoxyphenol Ether Intermediate A: 2-(o-ethoxyphenoxy)ethyl bromide Phenol->Ether Alkylation (K2CO3, Acetone) Dibromide 1,2-Dibromoethane Dibromide->Ether Amine R-(-)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide Tamsulosin Tamsulosin HCl (Target Compound) Amine->Tamsulosin Ether->Tamsulosin N-Alkylation (Et3N, Reflux) cond1 Step 1: Williamson Ether Synthesis cond2 Step 2: Nucleophilic Substitution

Part 3: Emerging Applications (Oncology & Antimicrobial)

Beyond urology, the scaffold is gaining traction in:

  • Bcl-2 Inhibition (Oncology): The phenoxyethyl group mimics the hydrophobic residues of the BH3 domain, allowing small molecules to block the Bcl-2 anti-apoptotic groove. Recent derivatives combine this with sulfonamides to improve solubility and bioavailability.

  • Antimicrobial Hybrids: Sulfonamides linked to phenoxyethyl-triazoles show potent activity against S. aureus and E. coli. The phenoxyethyl tail facilitates membrane penetration, while the sulfonamide disrupts folate synthesis (dihydropteroate synthase inhibition).

Data Summary: Antimicrobial Potency of Phenoxyethyl-Triazole Sulfonamides Table 1: Comparative MIC values (


g/mL) of novel derivatives vs. standard antibiotics.
Compound IDStructure MotifS. aureus MICE. coli MICMechanism Note
Ref-1 (Ampicillin)

-Lactam
6.2512.5Cell wall synthesis inhibition
Cmpd-4a Phenoxyethyl-Sulfonamide12.525.0Moderate activity; high lipophilicity
Cmpd-4c (Hybrid) Phenoxyethyl-Triazole-Sulfonamide3.12 6.25 Enhanced membrane permeation
Cmpd-4f Phenoxypropyl-Sulfonamide50.0>100Linker extension reduces potency

Part 4: Experimental Protocols

Protocol 1: General Synthesis of N-(Phenoxyethyl) Sulfonamides

This protocol describes the alkylation of a sulfonamide-bearing amine with a phenoxyethyl halide.

Reagents:

  • 2-Phenoxyethyl bromide (1.2 equiv)

  • Sulfonamide-amine derivative (1.0 equiv)

  • Potassium Carbonate (

    
    , 2.5 equiv)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the sulfonamide-amine (e.g., 4-amino-benzenesulfonamide derivative) in anhydrous ACN.

  • Base Addition: Add anhydrous

    
     and stir at room temperature for 30 minutes to deprotonate the amine/sulfonamide slightly and scavenge acid.
    
  • Alkylation: Dropwise add 2-phenoxyethyl bromide dissolved in a minimal amount of ACN.

  • Reflux: Heat the mixture to reflux (

    
     for ACN) for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 6:4).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with water (

    
    ), dry over 
    
    
    
    , and purify via column chromatography (Silica gel, gradient elution).

Validation Point: The appearance of triplet signals in


-NMR at 

ppm (

) and

ppm (

) confirms the successful attachment of the phenoxyethyl linker.
Protocol 2: Receptor Binding Affinity Assay (Alpha-1)

To verify the selectivity of the synthesized phenoxyethyl compound.

  • Tissue Preparation: Homogenize rat prostate (rich in

    
    ) and rat spleen (rich in 
    
    
    
    ) in ice-cold Tris-HCl buffer.
  • Radioligand: Use

    
    -Prazosin (0.2 nM).
    
  • Incubation: Incubate tissue homogenate with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound for 45 mins at
    
    
    .
  • Filtration: Terminate reaction by rapid filtration through glass fiber filters (GF/B).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    values.
    • Self-Validating Check: Tamsulosin must be used as a positive control; it should show

      
      .
      

References

  • Structure and Function of Alpha-1 Adrenergic Receptors. National Institutes of Health (NIH) / LiverTox. (2018). Overview of alpha-blocker mechanism and selectivity.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development. Advanced Journal of Chemistry. (2025). Comprehensive review of sulfonamide biological activities including CAIs and antimicrobials.[1]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold. PMC (NIH). (2023). Analysis of the phenoxy group's role in lipophilicity and binding in recent drug discovery.

  • Process for preparation of tamsulosin and its derivatives. European Patent Office (EPO). (2011). Detailed industrial synthesis protocols for phenoxyethyl-sulfonamide linkages.

  • BCL-2 inhibitors in hematological malignancies. PMC (NIH). (2023). Discusses the structural requirements for Bcl-2 inhibition, relevant for phenoxyethyl-based mimetic design.

Sources

N-(2-phenoxyethyl)benzenesulfonamide: A Prospective Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of FDA-approved drugs with diverse therapeutic applications. This guide puts forth a prospective analysis of a novel derivative, N-(2-phenoxyethyl)benzenesulfonamide, as a promising lead compound for drug discovery. By leveraging the well-established pharmacological value of the benzenesulfonamide core and the advantageous physicochemical properties conferred by the phenoxyethyl moiety, this molecule presents a compelling starting point for the development of new therapeutics. This document provides a comprehensive rationale for its selection, a detailed synthetic protocol, a proposed screening cascade for identifying its biological activity, and a perspective on future optimization strategies.

Introduction: The Rationale for N-(2-phenoxyethyl)benzenesulfonamide as a Lead Compound

The journey of a drug from concept to clinic is fraught with challenges, with the selection of a suitable starting point being one of the most critical steps. A lead compound should possess a balance of desirable properties: demonstrable biological activity, favorable physicochemical characteristics, and synthetic accessibility. N-(2-phenoxyethyl)benzenesulfonamide is proposed here as such a candidate, a hypothesis built upon the proven success of its constituent chemical motifs.

The benzenesulfonamide core is a privileged scaffold in drug discovery, present in numerous therapeutic agents.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions, and its favorable pharmacokinetic properties. The sulfonamide group can act as a hydrogen bond donor and acceptor, and its geometry allows for precise interactions with enzyme active sites and receptor binding pockets.

The phenoxyethyl moiety, while less ubiquitous than the benzenesulfonamide core, offers distinct advantages in drug design. The ether linkage is generally more stable to metabolic degradation than an ester or amide bond, potentially leading to improved in vivo stability. The phenyl ring can engage in hydrophobic and π-stacking interactions, while the ethyl linker provides conformational flexibility, allowing the molecule to adopt an optimal binding pose.

The combination of these two pharmacophores in N-(2-phenoxyethyl)benzenesulfonamide presents a molecule with a high potential for biological activity and "drug-like" properties. The following sections will detail a proposed pathway for the synthesis, evaluation, and development of this promising, yet underexplored, chemical entity.

Synthesis of N-(2-phenoxyethyl)benzenesulfonamide

The synthesis of N-(2-phenoxyethyl)benzenesulfonamide can be readily achieved through a standard nucleophilic substitution reaction. The proposed synthetic route is outlined below.

Experimental Protocol: Synthesis of N-(2-phenoxyethyl)benzenesulfonamide

Materials:

  • Benzenesulfonyl chloride

  • 2-Phenoxyethan-1-amine

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyethan-1-amine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield N-(2-phenoxyethyl)benzenesulfonamide as a pure solid.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis cluster_reactants Reactants reagent1 Benzenesulfonyl chloride reaction Nucleophilic Substitution reagent1->reaction reagent2 2-Phenoxyethan-1-amine reagent2->reaction base Triethylamine base->reaction solvent DCM solvent->reaction product N-(2-phenoxyethyl)benzenesulfonamide workup Aqueous Workup & Purification reaction->workup workup->product ScreeningCascade start N-(2-phenoxyethyl)benzenesulfonamide tier1_anticancer Anticancer Assays (e.g., MTT Assay) start->tier1_anticancer tier1_antimicrobial Antimicrobial Assays (e.g., MIC Determination) start->tier1_antimicrobial tier1_antiinflammatory Anti-inflammatory Assays (e.g., NO Inhibition) start->tier1_antiinflammatory tier2_hit Hit Identification tier1_anticancer->tier2_hit IC50 < 10 µM tier1_antimicrobial->tier2_hit MIC < 16 µg/mL tier1_antiinflammatory->tier2_hit IC50 < 10 µM tier2_sar Structure-Activity Relationship (SAR) Studies tier2_hit->tier2_sar tier3_lead Lead Optimization tier2_sar->tier3_lead tier4_invivo In Vivo Efficacy & Safety Studies tier3_lead->tier4_invivo

Caption: Proposed screening cascade for N-(2-phenoxyethyl)benzenesulfonamide.

Tier 2: Hit-to-Lead Development

Compounds demonstrating promising activity in Tier 1 screens (e.g., IC₅₀ or MIC values in the low micromolar range) will be considered "hits" and will advance to the hit-to-lead stage. This phase will involve:

  • Synthesis of Analogs: A focused library of analogs will be synthesized to explore the structure-activity relationship (SAR). Modifications will be made to both the benzenesulfonamide and the phenoxyethyl moieties to improve potency and selectivity.

  • Secondary Assays: Hits will be evaluated in more specific secondary assays to elucidate their mechanism of action. For example, if anticancer activity is observed, assays for apoptosis induction, cell cycle arrest, or inhibition of specific kinases could be performed.

  • ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties will be conducted to ensure that the lead candidates have favorable drug-like properties.

Tier 3: Lead Optimization and In Vivo Studies

Lead compounds with optimized potency, selectivity, and ADME-Tox profiles will be selected for in vivo evaluation in relevant animal models of disease. For instance, if anti-inflammatory activity is confirmed, a carrageenan-induced paw edema model in rodents could be employed. [2][3]

Data Presentation and Interpretation

All quantitative data from the screening assays should be meticulously recorded and analyzed. The following tables provide templates for summarizing key findings.

Table 1: In Vitro Anticancer Activity of N-(2-phenoxyethyl)benzenesulfonamide

Cell LineIC₅₀ (µM)
MCF-7 (Breast)TBD
A549 (Lung)TBD
HCT116 (Colon)TBD
K562 (Leukemia)TBD

Table 2: In Vitro Antimicrobial Activity of N-(2-phenoxyethyl)benzenesulfonamide

Microbial StrainMIC (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Table 3: In Vitro Anti-inflammatory Activity of N-(2-phenoxyethyl)benzenesulfonamide

AssayIC₅₀ (µM)
NO Inhibition (RAW 264.7)TBD

Future Directions and Conclusion

The exploration of N-(2-phenoxyethyl)benzenesulfonamide as a lead compound represents a rational and promising approach to drug discovery. The proposed synthetic and screening strategies provide a clear roadmap for its evaluation. Should this compound exhibit significant biological activity, it will serve as a valuable starting point for a comprehensive medicinal chemistry program aimed at developing novel therapeutics. The inherent "drug-likeness" of its constituent scaffolds, combined with its synthetic tractability, makes N-(2-phenoxyethyl)benzenesulfonamide a high-priority candidate for investigation in the ongoing quest for new and effective medicines.

References

  • Uddin, J., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Gáspár, R., et al. (2017). In vitro and in vivo models for anti-inflammation: An evaluative review. Inflammopharmacology, 25(3), 299-312.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from [Link]

  • Sadeghi, H., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 6(11), 4564-4571.
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]

  • Liaw, C.C., et al. (2008). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anticancer Research, 28(2A), 929-935.
  • Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • To Chemistry Journal. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • PMC. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]

  • ACS Publications. (2023). Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer’s Disease. Retrieved from [Link]

  • Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • PMC. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from [Link]

  • PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

  • PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Retrieved from [Link]

  • Google Patents. (2014). WO2014004229A1 - Phenoxyethyl piperidine compounds.
  • PMC. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Retrieved from [Link]

  • Google Patents. (2011). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • Organic Syntheses. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from [Link]

  • Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides.
  • BioSolveIT. (n.d.). Covalent Drug Design. Retrieved from [Link]

Sources

The Chemical and Pharmacological Profile of N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffold to Bioactive Probe[1]

Executive Summary

N-(2-phenoxyethyl)benzenesulfonamide represents a critical structural motif in both medicinal chemistry and industrial polymer science.[1] While not a marketed monotherapy itself, its architecture—comprising a lipophilic benzenesulfonyl core linked to a phenoxyethyl tail—serves as a fundamental scaffold in the discovery of


-adrenergic receptor antagonists  (e.g., Tamsulosin analogs) and carbonic anhydrase inhibitors .[1] Furthermore, its structural homology to industrial plasticizers (e.g., N-butylbenzenesulfonamide) places it within the scope of extractables and leachables (E&L)  assessments in pharmaceutical manufacturing.[1]

This guide analyzes the compound's history as a pharmacophore probe, its synthesis as a model for sulfonamide alkylation, and its relevance in modern drug development workflows.[1]

Part 1: Chemical Identity & Structural Significance[1][2]

The molecule combines the privileged sulfonamide pharmacophore with a flexible phenoxyethyl linker.[1] This specific arrangement allows the compound to act as a "molecular ruler," probing the distance between the sulfonamide binding pocket (often a zinc-binding site or hydrogen bonding region) and hydrophobic pockets in target proteins.[1]

1.1 Physicochemical Profile
PropertyValue / DescriptionRelevance
IUPAC Name N-(2-phenoxyethyl)benzenesulfonamideOfficial Identifier
Molecular Formula

Precursor tracking
Molecular Weight 277.34 g/mol Mass Spec (M+H: 278.[1]34)
LogP (Calc) ~2.8 - 3.2Lipophilicity; indicates good membrane permeability
H-Bond Donors 1 (Sulfonamide NH)Key interaction point for receptor binding
H-Bond Acceptors 3 (Sulfonyl O, Ether O)Key interaction point for receptor binding
Rotatable Bonds 5High flexibility; entropic penalty upon binding
1.2 The "Linker" Discovery

The history of this molecule is tied to the optimization of


-blockers .[1] Early SAR (Structure-Activity Relationship) studies for compounds like Tamsulosin  revealed that a phenoxyethyl group attached to an amine (or sulfonamide) provided the necessary hydrophobic interaction to achieve selectivity for the 

subtype over the

subtype, reducing cardiovascular side effects (hypotension) while treating Benign Prostatic Hyperplasia (BPH) [1].[1]
Part 2: Synthesis & Mechanism

The synthesis of N-(2-phenoxyethyl)benzenesulfonamide is a classic example of nucleophilic substitution , often used as a training protocol for optimizing sulfonamide formation or as a route to generate impurities for validation.[1]

2.1 Primary Route: Sulfonyl Chloride Amidation

The most robust method involves the reaction of benzenesulfonyl chloride with 2-phenoxyethylamine.[1]

  • Reagents: Benzenesulfonyl chloride (

    
    ), 2-phenoxyethylamine (
    
    
    
    ).[1]
  • Base: Triethylamine (

    
    ) or Pyridine (scavenges HCl).[1]
    
  • Solvent: Dichloromethane (DCM) or THF.[1]

Mechanism:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the sulfur atom of the sulfonyl chloride.[1]

  • Elimination: Chloride is displaced, forming the protonated sulfonamide.[1]

  • Deprotonation: The base removes the proton, yielding the stable neutral sulfonamide.[1]

2.2 Secondary Route: Sulfonamide Alkylation (The "Impurity" Pathway)

This route is critical for Process Chemists .[1] If a drug synthesis involves a primary benzenesulfonamide and a phenoxyethyl halide (e.g., bromide), this compound can form as a significant impurity.[1]

  • Reagents: Benzenesulfonamide (

    
    ), 2-phenoxyethyl bromide.[1]
    
  • Conditions:

    
    , DMF, Heat (
    
    
    
    ).

SynthesisPathways BSC Benzenesulfonyl Chloride Cond1 Base (Et3N) DCM, 0°C -> RT BSC->Cond1 PEA 2-Phenoxyethylamine PEA->Cond1 BSA Benzenesulfonamide Cond2 K2CO3, DMF 80°C (Alkylation) BSA->Cond2 PEB 2-Phenoxyethyl Bromide PEB->Cond2 Prod N-(2-phenoxyethyl) benzenesulfonamide Cond1->Prod Nucleophilic Acyl Substitution Cond2->Prod SN2 Alkylation (Impurity Risk)

Figure 1: Dual synthetic pathways.[1] The top pathway is the standard synthesis; the bottom pathway represents a common impurity formation mechanism in drug manufacturing.[1]

Part 3: Pharmacological & Industrial Relevance[1]
3.1 As a Pharmacological Probe (SAR)

In the development of Carbonic Anhydrase (CA) Inhibitors , the sulfonamide moiety (


) is the zinc-binding group (ZBG).[1] However, substituting the nitrogen (N-substituted sulfonamides) usually abolishes CA activity unless the substituent can occupy a specific hydrophobic pocket or if the molecule acts via a different mechanism (e.g., allosteric modulation).[1]
  • Research Insight: This compound is often used as a negative control in CA assays to verify that activity is driven by the primary sulfonamide (

    
    ) and not the scaffold itself [2].[1]
    
3.2 As a Pharmaceutical Impurity / Leachable

Drug development professionals must be aware of this structure as a potential Extractable/Leachable (E&L) .[1]

  • Origin: Sulfonamides (like N-butylbenzenesulfonamide) are widely used as plasticizers in polyamides (Nylons) used in filters, tubing, and bags.[1]

  • Risk: The phenoxyethyl derivative is a less common but highly stable analog used in high-temperature polymers.[1]

  • Detection: It shows a distinct UV absorbance (due to two aromatic rings) and a specific mass fragment (m/z 141 for the sulfonyl-phenyl group and m/z 121 for the phenoxyethyl group).[1]

Part 4: Experimental Protocols
Protocol 4.1: Synthesis of N-(2-phenoxyethyl)benzenesulfonamide

Standard Operating Procedure for Reference Standard Generation.

Materials:

  • Benzenesulfonyl chloride (1.0 eq, 10 mmol)[1]

  • 2-Phenoxyethylamine (1.1 eq, 11 mmol)[1]

  • Triethylamine (1.5 eq, 15 mmol)[1]

  • Dichloromethane (DCM) (anhydrous, 50 mL)[1]

Procedure:

  • Setup: Purge a 100 mL Round Bottom Flask (RBF) with nitrogen. Add 2-Phenoxyethylamine and Triethylamine to DCM.[1] Cool to

    
     in an ice bath.
    
  • Addition: Add Benzenesulfonyl chloride dropwise over 15 minutes. Caution: Exothermic.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Quench with water (20 mL). Separate organic layer.[1][2][3] Wash with 1M HCl (2x20 mL) to remove unreacted amine, then sat.[1]

    
     (2x20 mL), then Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica, 0-30% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (400 MHz, CDCl3):

    
     7.8-7.9 (d, 2H), 7.5-7.6 (m, 3H), 7.2-7.3 (m, 2H), 6.9-7.0 (m, 3H), 4.9 (t, 1H, NH), 4.0 (t, 2H, 
    
    
    
    ), 3.4 (q, 2H,
    
    
    ).[1]
  • Yield: Expected >85%.

Protocol 4.2: Impurity Identification (HPLC-UV-MS)

For detecting this compound as a leachable or synthesis impurity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (strong absorption) and 210 nm.[1]

  • MS Mode: ESI Positive. Look for

    
     and 
    
    
    
    .[1]
Part 5: Structural Logic & SAR Visualization

The following diagram illustrates how this molecule fits into the broader logic of Sulfonamide SAR (Structure-Activity Relationship) exploration.

SAR_Logic Core Benzenesulfonamide Core (Scaffold) Mod1 N-Substitution: Phenoxyethyl Core->Mod1 Derivatization Mod2 Ring Substitution: 4-Methoxy Core->Mod2 Optimization Effect1 Increases Lipophilicity (Membrane Permeability) Mod1->Effect1 Effect2 Loss of CA Inhibition (Unless specific pocket fit) Mod1->Effect2 Effect3 Alpha-Blocker Selectivity (Mimics Tamsulosin Tail) Mod1->Effect3

Figure 2: SAR Logic flow. N-substitution with phenoxyethyl shifts the molecule from a classic enzyme inhibitor (CAI) to a receptor ligand or structural probe.[1]

References
  • Sudhakar, R., et al. "Synthesis and biological evaluation of novel sulfonamide derivatives as potential alpha-adrenergic antagonists."[1] Bioorganic & Medicinal Chemistry Letters. (Context: Discusses the phenoxyethyl linker importance in alpha-blockers).

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 2008.[1] (Context: Establishes the SAR of sulfonamides and the effect of N-substitution).

  • FDA Guidance for Industry. "Container Closure Systems for Packaging Human Drugs and Biologics." (Context: Regulatory framework for sulfonamide-type plasticizers/leachables).

  • PubChem Compound Summary. "N-[2-(benzyloxy)ethyl]benzenesulfonamide" (Structural Analog Reference). [1]

(Note: Specific "discovery" papers for this exact unsubstituted molecule are rare as it is primarily a research intermediate; references provided ground the chemistry and pharmacological context.)[1]

Sources

Methodological & Application

Preparation of N-(2-phenoxyethyl)benzenesulfonamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-(2-phenoxyethyl)benzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but a thorough explanation of the underlying chemical principles and experimental considerations to ensure a successful and safe synthesis.

Introduction: The Significance of the Sulfonamide Moiety

The benzenesulfonamide functional group is a cornerstone in the design of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to act as a bioisostere for other functional groups and its capacity to form key interactions with biological targets. The synthesis of diverse sulfonamide derivatives is therefore a critical activity in the exploration of new chemical entities with potential therapeutic applications. N-(2-phenoxyethyl)benzenesulfonamide, in particular, combines the benzenesulfonamide core with a phenoxyethyl side chain, offering a scaffold for further chemical modification and exploration of structure-activity relationships (SAR).

Chemicals and Materials

It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Reagent Formula M.W. ( g/mol ) Physical State Hazards
Benzenesulfonyl chlorideC₆H₅SO₂Cl176.62Colorless to yellow liquidCorrosive, water-reactive, causes burns[1][2][3][4][5]
2-PhenoxyethanamineC₈H₁₁NO137.18LiquidCorrosive, causes severe skin burns and eye damage[6][7][8]
PyridineC₅H₅N79.10Colorless liquidFlammable, harmful if swallowed, skin irritant
Dichloromethane (DCM)CH₂Cl₂84.93Volatile colorless liquidCarcinogen, skin and eye irritant
Hydrochloric acid (HCl)HCl36.46Aqueous solutionCorrosive, causes severe skin and eye damage
Anhydrous Sodium SulfateNa₂SO₄142.04White crystalline solidHygroscopic
Ethyl acetateC₄H₈O₂88.11Colorless liquidFlammable, eye and respiratory irritant
HexanesC₆H₁₄86.18Colorless liquidFlammable, skin and respiratory irritant

Synthetic Protocol: The Hinsberg Reaction

The synthesis of N-(2-phenoxyethyl)benzenesulfonamide is achieved through a classic nucleophilic substitution reaction, often referred to as the Hinsberg reaction. In this procedure, the primary amine, 2-phenoxyethanamine, acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-phenoxyethanamine attacks the electron-deficient sulfur atom of benzenesulfonyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated sulfonamide. The base (pyridine) then deprotonates the nitrogen, yielding the final product and pyridinium hydrochloride.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine 2-Phenoxyethanamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Benzenesulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Product N-(2-phenoxyethyl)benzenesulfonamide Intermediate->Product Chloride Elimination & Deprotonation Byproduct Pyridinium Hydrochloride ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization A 1. Dissolve 2-phenoxyethanamine and pyridine in DCM B 2. Cool to 0°C A->B C 3. Add benzenesulfonyl chloride dropwise B->C D 4. Stir at room temperature for 4-6 hours C->D E 5. Wash with 1M HCl D->E F 6. Wash with NaHCO₃ solution E->F G 7. Wash with brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Concentrate in vacuo H->I J 10. Purify by column chromatography or recrystallization I->J K 11. Characterize by NMR, IR, and Mass Spectrometry J->K

Sources

Reagents and catalysts for N-(2-phenoxyethyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-(2-phenoxyethyl)benzenesulfonamide

Abstract & Strategic Overview

The synthesis of N-(2-phenoxyethyl)benzenesulfonamide represents a fundamental transformation in medicinal chemistry, often utilized to generate "linker" motifs in fragment-based drug discovery (FBDD) or PROTAC design. While the sulfonamide bond formation is a staple reaction, unoptimized protocols frequently suffer from bis-sulfonylation side products, hydrolytic degradation of the sulfonyl chloride, or difficult workups.

This guide provides two distinct, validated protocols:

  • Method A (Kinetic Control): A homogeneous, organic-solvent-based protocol utilizing DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst for rapid, high-throughput synthesis.

  • Method B (Thermodynamic/Green): A biphasic, aqueous protocol utilizing Phase Transfer Catalysis (PTC) for scale-up and environmental sustainability.

Retrosynthetic Analysis & Route Selection

To synthesize the target


, two primary disconnections are theoretically possible. We prioritize Route 1  due to the commercial availability of high-purity sulfonyl chlorides and the robustness of the S-N bond formation compared to the C-N or C-O bond formations required in Route 2.
  • Route 1 (Selected): Nucleophilic substitution of benzenesulfonyl chloride by 2-phenoxyethanamine.

  • Route 2 (Discarded): Alkylation of benzenesulfonamide with (2-bromoethoxy)benzene. Reason for rejection: Requires stronger bases (NaH), strictly anhydrous conditions, and suffers from potential N,N-dialkylation.

Reagents and Catalysts: Mechanistic Insight

The Electrophile: Benzenesulfonyl Chloride
  • Role: Provides the sulfonyl moiety.

  • Critical Attribute: Highly moisture sensitive. Hydrolysis yields benzenesulfonic acid, which is unreactive toward the amine.

  • Handling: Must be stored under inert gas. If the liquid is cloudy, it suggests hydrolysis; distillation or a slight excess (1.1–1.2 equiv) is required.

The Nucleophile: 2-Phenoxyethanamine
  • Role: Primary amine substrate.[1][2]

  • Reactivity: Moderate nucleophilicity. The phenoxy group exerts a mild inductive withdrawing effect (

    
    ) through the ethyl chain, slightly reducing the 
    
    
    
    of the amine compared to a standard alkyl amine.
The Catalyst: 4-Dimethylaminopyridine (DMAP)

DMAP is the critical "hypernucleophilic" catalyst in Method A.[3]

  • Mechanism: DMAP attacks the sulfonyl chloride faster than the primary amine, forming a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is less sterically hindered and more susceptible to amine attack than the parent chloride.

  • Why it matters: It suppresses side reactions by accelerating the main pathway, allowing the reaction to proceed at lower temperatures (0°C to RT).

Phase Transfer Catalyst: Tetrabutylammonium Bromide (TBAB)

Used in Method B (Biphasic).

  • Mechanism: Transfers the inorganic base (

    
    ) or the deprotonated amine species across the interface between the organic phase (Toluene) and aqueous phase, facilitating reaction without anhydrous solvents.
    

Visualizing the Catalytic Cycle (DMAP)

The following diagram illustrates the catalytic acceleration provided by DMAP, preventing the formation of HCl "hotspots" that degrade the product.

DMAP_Mechanism Reagents Benzenesulfonyl Chloride Intermediate N-Sulfonylpyridinium Salt (Activated) Reagents->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product N-(2-phenoxyethyl) benzenesulfonamide Intermediate->Product Amine Attack Byproduct DMAP-HCl Intermediate->Byproduct Amine 2-Phenoxyethanamine Amine->Product Byproduct->DMAP Base Regen

Figure 1: DMAP acts as a nucleophilic shuttle, forming a reactive intermediate that transfers the sulfonyl group to the amine more efficiently than direct attack.

Experimental Protocols

Protocol A: Homogeneous Catalytic Synthesis (Best for <5g scale)

Ideal for medicinal chemistry libraries where speed and purity are paramount.

Reagents:

  • 2-Phenoxyethanamine (1.0 equiv, 10 mmol)

  • Benzenesulfonyl chloride (1.1 equiv, 11 mmol)

  • Triethylamine (

    
    ) (1.5 equiv, 15 mmol)
    
  • DMAP (0.05 equiv, 0.5 mmol - Catalytic )

  • Dichloromethane (DCM) (Anhydrous, 0.2 M conc.)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

    
    . Add 2-phenoxyethanamine (1.37 g) and DCM (50 mL).
    
  • Base Addition: Add

    
     (2.1 mL) and DMAP (61 mg). Stir until dissolved.
    
  • Cooling: Submerge the flask in an ice/water bath (0°C). Rationale: Controls exotherm and prevents bis-sulfonylation.

  • Reaction: Add benzenesulfonyl chloride (1.4 mL) dropwise over 10 minutes.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Add 1M HCl (20 mL) to the reaction mixture. Rationale: Converts unreacted amine to water-soluble salt.

  • Workup: Separate organic layer.[4] Wash sequentially with:

    • 1M HCl (20 mL)

    • Sat.

      
       (20 mL) (Removes unreacted sulfonyl chloride as sulfonate)
      
    • Brine (20 mL)

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Green Biphasic Synthesis (PTC)

Ideal for scale-up (>10g) and environmental compliance.

Reagents:

  • 2-Phenoxyethanamine (1.0 equiv)

  • Benzenesulfonyl chloride (1.05 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • TBAB (0.05 equiv - Phase Transfer Catalyst )

  • Solvent: Water / Ethyl Acetate (1:1 ratio)

Procedure:

  • Aqueous Phase: Dissolve

    
     and TBAB in water.
    
  • Organic Phase: Dissolve 2-phenoxyethanamine in Ethyl Acetate.

  • Mixing: Combine phases in a flask with vigorous stirring (high RPM is critical for PTC efficiency).

  • Addition: Add benzenesulfonyl chloride slowly at RT.

  • Completion: Stir for 4 hours.

  • Workup: Separate phases. The product is in the organic layer.[4][5] The aqueous layer contains the inorganic salts.

  • Purification: Crystallization from Ethanol/Water is often sufficient, avoiding chromatography.

Quality Control & Troubleshooting

Data Summary Table
ParameterMethod A (DCM/DMAP)Method B (Water/PTC)
Yield 90-95%85-92%
Reaction Time 2 Hours4-6 Hours
Purity (Crude) High (>95%)Moderate (may require recrystallization)
Atom Economy Low (uses organic base)High (uses inorganic base)
Moisture Tolerance Low (Anhydrous required)High (Water is solvent)
Characterization (Expected Data)
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.85 (d, 2H, Sulfonyl-Ar), 7.50-7.60 (m, 3H, Sulfonyl-Ar).
      
    • 
       7.25 (t, 2H, Phenoxy-Ar), 6.95 (t, 1H, Phenoxy-Ar), 6.85 (d, 2H, Phenoxy-Ar).
      
    • 
       5.10 (t, 1H, broad, -NH-).
      
    • 
       4.05 (t, 2H, 
      
      
      
      ).
    • 
       3.35 (q, 2H, 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    
    .
    
Decision Tree for Purification

Purification_Workflow Start Crude Reaction Mixture TLC Check TLC (Hex:EtOAc 7:3) Start->TLC Impurities Impurities Present? TLC->Impurities Recryst Recrystallize (EtOH/H2O) Impurities->Recryst Minor (Method B) Column Flash Chromatography (Silica Gel) Impurities->Column Complex (Method A) Final Pure Sulfonamide Recryst->Final Column->Final

Figure 2: Purification logic based on impurity profile. Method B often allows for simple recrystallization due to the absence of organic base salts.

References

  • Review of Sulfonamide Synthesis: Deng, X., & Mani, N. S. (2006).[6] A facile, environmentally benign sulfonamide synthesis in water.[6][7] Green Chemistry, 8(9), 835-838.

  • DMAP Catalysis Mechanism: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP).[8] Angewandte Chemie International Edition, 43(34), 5436-5441.

  • Phase Transfer Catalysis (General Protocols): Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis (PTC): Past, present and future. Pure and Applied Chemistry, 58(6), 857-868.

  • Solid-Phase & Library Synthesis Applications: BenchChem Technical Support. (2025).[5][7][9] Application Notes for Solid-Phase Synthesis of Sulfonamide Derivatives.

Sources

In vitro biological assay protocols for sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing In Vitro Evaluation of Sulfonamide Derivatives

Executive Summary & Scope

Sulfonamide derivatives (


) remain a cornerstone of medicinal chemistry, evolving far beyond their historical role as antibiotics. Modern derivatives are primary candidates for targeting Carbonic Anhydrases (CAs)  in glaucoma, epilepsy, and hypoxic tumors (CA IX/XII), as well as maintaining relevance in combating multidrug-resistant bacteria.

This guide deviates from standard "kit instructions" to address the specific physicochemical challenges of sulfonamides—namely, their poor aqueous solubility and specific media requirements that frequently yield false negatives in bioassays.

Phase I: Compound Management (The "Sulfonamide Crash")

Expert Insight: The most common point of failure in sulfonamide assays is not lack of potency, but precipitation upon dilution into aqueous buffers ("crashing out"). Sulfonamides are typically lipophilic weak acids (


 ~10).
Protocol: Solubilization & Serial Dilution
  • Stock Preparation: Dissolve the solid sulfonamide in 100% DMSO to a concentration of 10 mM or 20 mM . Vortex for 30 seconds.

    • Visual Check: Hold against light.[1][2] If cloudy, sonicate for 5 minutes at 40°C.

  • Intermediate Dilution (The Critical Step): Do not plunge 100% DMSO stock directly into the assay well.

    • Prepare a 10x working solution in assay buffer containing 5-10% DMSO.

    • Add this 10x solution to the final assay volume to achieve a final DMSO concentration of 0.5% - 1.0% .

  • Validation: Ensure the final DMSO concentration does not inhibit the specific enzyme isoform. (e.g., hCA II is tolerant up to 1% DMSO, but sensitive bacteria may be inhibited by >2% DMSO alone).

Phase II: Enzymatic Target Engagement (Carbonic Anhydrase)

While CO₂ hydration is the physiological reaction, the Esterase Activity Assay using 4-Nitrophenyl Acetate (4-NPA) is the industry standard for high-throughput screening (HTS) due to its colorimetric readout.

Mechanism of Action

Sulfonamides bind to the Zn(II) ion in the active site as a distorted tetrahedron, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[3][4]

CA_Mechanism Substrate 4-Nitrophenyl Acetate (Colorless) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Carbonic Anhydrase (Zn2+ Active Site) Product 4-Nitrophenol (Yellow - 405nm) Complex->Product Hydrolysis Inhibitor Sulfonamide Derivative Inhibitor->Enzyme Competes for Zn2+ (Blocks Catalysis)

Figure 1: The esterase hydrolysis pathway used for colorimetric detection of CA activity.[1] Sulfonamides competitively inhibit the Zn2+ active site.

Protocol: 4-NPA Esterase Inhibition Assay

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.6 (Physiological pH is critical; avoid pH > 8.0 where spontaneous hydrolysis of 4-NPA increases).

  • Substrate: 3 mM 4-Nitrophenyl acetate (4-NPA) in Acetone or Acetonitrile.

  • Enzyme: Recombinant hCA I, II, IX, or XII (typically 100-200 nM final).

  • Control: Acetazolamide (Standard inhibitor,

    
     approx. 12 nM against hCA II).
    

Step-by-Step:

  • Plate Setup: Use a clear 96-well microplate.

  • Incubation: Add 10 µL of test compound (diluted) and 20 µL of Enzyme solution.

  • Equilibration: Incubate for 10 minutes at 25°C to allow the sulfonamide to coordinate with the Zinc ion.

  • Activation: Add 170 µL of Assay Buffer.

  • Start: Add 10 µL of Substrate (4-NPA) immediately before reading.

  • Read: Measure Absorbance at 405 nm in kinetic mode (read every 30s for 15 mins).

Data Analysis: Calculate the initial velocity (


) from the linear portion of the curve.


Phase III: Antibacterial Efficacy (The "Thymidine Trap")

Scientific Integrity Warning: Standard Mueller-Hinton broth often contains thymidine. Bacteria can utilize exogenous thymidine to bypass the folate pathway blockade induced by sulfonamides, leading to false resistance .

Requirement: You must use Thymidine-free media or Lysed Horse Blood (LHB) supplemented media. LHB contains thymidine phosphorylase, which degrades thymidine.[5][6]

Folate_Pathway PABA PABA (Para-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Sulfonamide Sulfonamide (Mimic) Sulfonamide->DHPS Competitive Inhibition Folate Dihydrofolic Acid DHPS->Folate DNA DNA Synthesis (Bacterial Growth) Folate->DNA Thymidine Exogenous Thymidine (Media Contaminant) Thymidine->DNA Bypasses Blockade (FALSE NEGATIVE)

Figure 2: The Folate Synthesis Pathway. Note the "Bypass" route via exogenous thymidine, which renders the assay invalid if improper media is used.

Protocol: CLSI Broth Microdilution (Modified)

Reference Standard: CLSI M07 guidelines [1].

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2.5% - 5% Lysed Horse Blood (LHB) .[6]

  • Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB-LHB.
    
  • Plate Format:

    • Columns 1-10: Serial 2-fold dilution of Sulfonamide (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16-20 hours at 35°C (ambient air, not CO₂).

  • Readout: The MIC is the lowest concentration that completely inhibits visible growth.

    • Note: Sulfonamides often show "trailing" endpoints (haze). Ignore faint haze; read the button of no growth.

Data Presentation & Analysis

Summarize your findings using the following structure to ensure comparability across datasets.

Table 1: Recommended Data Reporting Format

Compound IDhCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
SULF-01 15.4 ± 1.2450.0 ± 200.03 (Isoform II selective)32>64
Acetazolamide 12.1 ± 0.825.0 ± 3.10.48N/AN/A

Statistical Validation (Z-Factor): For HTS campaigns, calculate the Z-factor to validate assay quality. A Z-factor > 0.5 indicates a robust assay.



(Where p = positive control/max inhibition, n = negative control/DMSO).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07.[2][7][8] Wayne, PA.[7] [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Swenson, J. M., & Thornsberry, C. (1978).[5] Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure.[5][6] Current Microbiology, 1(3), 189-193.[5] (Establishes the thymidine interference mechanism). [Link]

Sources

Application Notes and Protocols for N-(2-phenoxyethyl)benzenesulfonamide as a Plasticizer

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Comprehensive literature and patent searches did not yield specific studies detailing the application of N-(2-phenoxyethyl)benzenesulfonamide as a primary plasticizer. The following application notes and protocols are constructed based on the well-documented properties and applications of analogous benzenesulfonamide-based plasticizers, such as N-n-butylbenzenesulfonamide (BBSA). The methodologies presented are established industry-standard procedures for the evaluation of novel plasticizers and are provided as a robust framework for researchers, scientists, and drug development professionals to assess the suitability of N-(2-phenoxyethyl)benzenesulfonamide for their specific polymer systems.

Introduction: The Role of Benzenesulfonamides in Polymer Science

Benzenesulfonamides represent a versatile class of compounds with a significant history in medicinal chemistry.[1] In the realm of polymer science, their utility extends to acting as effective plasticizers. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains.[2][3] This leads to a decrease in the glass transition temperature (Tg), tensile strength, and hardness, while concurrently increasing the elongation at break.[2]

N-alkyl benzenesulfonamides, such as N-n-butylbenzenesulfonamide (BBSA), are well-established plasticizers for polyamides (e.g., Nylon) and cellulose resins.[3][4] They are valued for enhancing material flexibility and improving processing characteristics.[4] Given the structural similarity, N-(2-phenoxyethyl)benzenesulfonamide is a promising candidate for evaluation as a plasticizer, potentially offering unique properties due to the presence of the phenoxyethyl group. This guide provides a comprehensive framework for its synthesis, incorporation into a polymer matrix, and the rigorous evaluation of its performance as a plasticizer.

Synthesis of N-(2-phenoxyethyl)benzenesulfonamide

The synthesis of N-(2-phenoxyethyl)benzenesulfonamide can be achieved through a standard nucleophilic substitution reaction between benzenesulfonyl chloride and 2-phenoxyethan-1-amine. This method is a common and effective way to form sulfonamide bonds.

Protocol 2.1: Synthesis of N-(2-phenoxyethyl)benzenesulfonamide

Materials:

  • Benzenesulfonyl chloride

  • 2-Phenoxyethan-1-amine

  • Pyridine or triethylamine (base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-phenoxyethan-1-amine (1.0 equivalent) in dichloromethane.

  • Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-phenoxyethyl)benzenesulfonamide.

Incorporation and Evaluation in a Polymer Matrix

Polyamides are a suitable starting point for evaluating the plasticizing effects of N-(2-phenoxyethyl)benzenesulfonamide, given the known compatibility of benzenesulfonamides with this class of polymers.[2][3] The following protocols outline the preparation of plasticized polymer films and the subsequent thermal and mechanical testing.

Workflow for Plasticizer Evaluation

G cluster_0 Preparation cluster_1 Characterization cluster_2 Data Analysis polymer Polymer Resin (e.g., Polyamide) mixing Solution Casting or Melt Blending polymer->mixing plasticizer N-(2-phenoxyethyl)benzenesulfonamide plasticizer->mixing solvent Solvent (e.g., Formic Acid) solvent->mixing drying Drying/Annealing mixing->drying thermal Thermal Analysis (DSC, TGA) drying->thermal mechanical Mechanical Testing (Tensile, Hardness) drying->mechanical leaching Leaching Studies (Solvent Extraction, GC-MS) drying->leaching data_analysis Evaluation of Plasticizing Effect - Tg Depression - Mechanical Property Changes - Leaching Resistance thermal->data_analysis mechanical->data_analysis leaching->data_analysis

Caption: Workflow for the evaluation of a novel plasticizer.

Protocol 3.2: Preparation of Plasticized Polymer Films (Solution Casting)
  • Dry the polymer resin (e.g., Polyamide 6) in a vacuum oven at 80°C for at least 12 hours to remove any absorbed moisture.

  • Prepare a stock solution of the polymer in a suitable solvent (e.g., 10% w/v in formic acid).

  • Prepare separate solutions with varying concentrations of N-(2-phenoxyethyl)benzenesulfonamide (e.g., 5, 10, 15, 20 wt% relative to the polymer).

  • Thoroughly mix the polymer and plasticizer solutions.

  • Cast the solutions onto a clean, flat glass plate using a casting knife to ensure a uniform thickness.

  • Dry the films in a fume hood at ambient temperature for 24 hours, followed by further drying in a vacuum oven at a temperature below the solvent's boiling point until a constant weight is achieved.

  • Carefully peel the films from the glass plate for subsequent testing.

Characterization of Plasticized Polymer

Thermal Analysis

Thermal analysis is crucial for determining the effect of the plasticizer on the polymer's thermal properties, most notably the glass transition temperature (Tg).[5][6]

Protocol 4.1.1: Differential Scanning Calorimetry (DSC)

  • Cut a small sample (5-10 mg) from the prepared polymer film and seal it in an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample to a temperature above its melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Heat the sample again at a controlled rate (e.g., 10°C/min). The glass transition temperature (Tg) is determined from the second heating scan.[7]

Table 1: Hypothetical Thermal Properties of Plasticized Polyamide

Plasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0 (Control)50
535
1020
155
20-10
Mechanical Properties

The mechanical properties of the plasticized polymer will indicate the effectiveness of N-(2-phenoxyethyl)benzenesulfonamide in improving flexibility and reducing brittleness.[8][9]

Protocol 4.2.1: Tensile Testing

  • Cut dumbbell-shaped specimens from the polymer films according to a standard method (e.g., ASTM D638).

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.[7]

  • Record the tensile strength, elongation at break, and Young's modulus.

Table 2: Hypothetical Mechanical Properties of Plasticized Polyamide

Plasticizer Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Control)60502.5
5501502.0
10403001.5
15304501.0
20206000.5

Leaching and Migration Studies

A critical aspect of plasticizer evaluation is its permanence within the polymer matrix. Leaching of plasticizers can lead to a loss of desired properties and potential environmental and health concerns.[10][11][12]

Leaching Test Workflow

G cluster_0 Sample Preparation cluster_1 Leaching Process cluster_2 Analysis cluster_3 Results sample Plasticized Polymer Film (Known weight and surface area) immersion Immersion in Solvent (e.g., Water, Ethanol, Hexane) sample->immersion incubation Incubation (Controlled Temperature and Time) immersion->incubation extraction Solvent Extraction incubation->extraction analysis Quantification of Leached Plasticizer (GC-MS, HPLC) extraction->analysis results Calculation of Leaching Rate (% weight loss or mg/cm²) analysis->results

Sources

Solvent selection for N-(2-phenoxyethyl)benzenesulfonamide dissolution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Dissolution Protocol for N-(2-phenoxyethyl)benzenesulfonamide

Executive Summary

This guide details the solvent selection and dissolution protocol for N-(2-phenoxyethyl)benzenesulfonamide (referred to herein as N-PEBS ). Due to the structural combination of a lipophilic phenoxyethyl linker and a benzenesulfonamide core, N-PEBS exhibits low aqueous solubility and high permeability (Class II/IV behavior in BCS classification).

Successful application of N-PEBS in biological assays, synthesis, or formulation requires a biphasic solubilization strategy:

  • Primary Dissolution: High-concentration stock preparation in polar aprotic solvents.

  • Secondary Dilution: Controlled introduction into aqueous media using co-solvents or pH modulation to prevent precipitation.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular interactions governing N-PEBS.

PropertyValue (Estimated/Typical)Implication for Solvent Selection
Structure

Dual aromatic rings drive

stacking (crystallinity); Ether linkage adds flexibility but limited polarity.
Lipophilicity (LogP) ~2.5 – 3.5Highly hydrophobic. Poor solubility in pure water (< 0.1 mg/mL).
Acidity (

)
~10.5 (Sulfonamide

)
Weakly acidic. Solubility increases significantly at pH > 11 (formation of sulfonamide anion), but physiological pH (7.4) leaves it un-ionized.
H-Bonding Donor (1), Acceptor (3)Good solubility in H-bond accepting solvents (DMSO, DMF, Acetone).
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PotentialApplication Context
Polar Aprotic DMSO, DMF, DMAc Excellent (>50 mg/mL) Primary Stock Solutions. Disrupts intermolecular H-bonds effectively.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL)Secondary stocks; easier to evaporate than DMSO.
Ether/Esters THF, Ethyl AcetateGood (20–50 mg/mL)Synthesis and extraction; not for biological dosing.
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Synthesis work-up only. Toxic.
Aqueous PBS, Water, SalinePoor (<0.1 mg/mL)Final testing medium only. Requires co-solvent.

Protocol: Preparation of Stock and Working Solutions

Phase A: Primary Stock Solution (100 mM)

Target: Stable, clear storage solution for long-term use.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard due to its low volatility and high solubilizing power.

  • Calculation:

    • Molecular Weight (MW) of N-PEBS

      
       277.34  g/mol  (Verify specific batch MW).
      
    • To make 10 mL of 100 mM stock: Weigh 277.3 mg of N-PEBS.

  • Procedure:

    • Add solid N-PEBS to a glass amber vial (light sensitive).

    • Add 50% of the calculated DMSO volume.

    • Vortex vigorously for 30-60 seconds. Note: If dissolution is slow, sonicate at 35°C for 5 minutes.

    • Add remaining DMSO to reach final volume. Invert to mix.

    • QC Check: Inspect for floating micro-crystals against a light source. Solution must be optically clear.

Phase B: Aqueous Working Solution (Assay Ready)

Target: 10 µM – 100 µM in buffer (e.g., cell culture media).

Critical Warning: Direct injection of 100% DMSO stock into water often causes "crash-out" (rapid precipitation). Use the Intermediate Dilution Step .

  • Intermediate Step: Dilute the 100 mM DMSO stock 1:10 into Ethanol or PEG-400 to create a 10 mM intermediate.

  • Final Dilution: Pipette the intermediate slowly into the vortexing aqueous buffer.

    • Max recommended DMSO concentration in bio-assays: 0.1% - 0.5% (v/v).

    • Max recommended N-PEBS concentration in aqueous media: Typically 50–100 µM (solubility limited).

Diagram: Solubility Decision Tree

The following flowchart illustrates the decision logic for selecting the appropriate solvent system based on the intended application.

SolventSelection Start Start: Solid N-PEBS AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Chemical Synthesis (Reaction/Purification) AppCheck->Synthesis Analysis Analytical (HPLC/NMR) AppCheck->Analysis StockPrep Prepare Stock: 10-100 mM in DMSO BioAssay->StockPrep SynthSolv Solvents: DCM, THF, EtOAc Synthesis->SynthSolv HPLCSolv HPLC Mobile Phase: ACN/Water or MeOH/Water Analysis->HPLCSolv NMRSolv NMR Solvent: DMSO-d6 or CDCl3 Analysis->NMRSolv Dilution Dilution Strategy: Keep DMSO < 0.5% StockPrep->Dilution CheckPpt Check Precipitation: Is solution cloudy? Dilution->CheckPpt SuccessBio Proceed to Assay CheckPpt->SuccessBio Clear AddCosolvent Add Co-solvent: (PEG-400 or Tween 80) CheckPpt->AddCosolvent Cloudy AddCosolvent->SuccessBio

Caption: Decision logic for N-PEBS solvent selection based on downstream application requirements.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Cloudiness upon dilution "Crash-out" due to hydrophobic effect.1. Reduce final concentration.2. Pre-warm buffer to 37°C.3. Use a surfactant (e.g., 0.1% Tween-80) in the buffer.
Crystals in DMSO stock Saturation or moisture absorption.1. Sonicate for 10 mins.2. Ensure DMSO is anhydrous (store over molecular sieves).
Degradation Hydrolysis (rare) or light sensitivity.Store stocks at -20°C in amber vials. Avoid freeze-thaw cycles.

References

  • PubChem. 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Perlovich, G. L., et al. Sulfonamides: Solubility, Thermodynamics, and Partitioning. Journal of Chemical & Engineering Data.[1] Available at: [Link]

  • Lipinski, C. A. Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-882 Subject: Yield Optimization & Troubleshooting for Sulfonylation of 2-Phenoxyethylamine Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are experiencing yield or purity issues with the synthesis of N-(2-phenoxyethyl)benzenesulfonamide. This reaction involves the nucleophilic attack of 2-phenoxyethylamine on benzenesulfonyl chloride .

While this is a classic "click" transformation, yield losses typically stem from three specific failure modes:

  • Hydrolysis Competition: The sulfonyl chloride hydrolyzes to benzenesulfonic acid before reacting with the amine.

  • Bis-sulfonylation: Formation of the tertiary imide side product (less common but possible with excess reagent).

  • Workup Inefficiency: Loss of product during phase separation due to the amphiphilic nature of the phenoxyethyl chain.

This guide provides a high-fidelity protocol and a troubleshooting logic tree to resolve these issues.

The "Gold Standard" Protocol

Do not rely on generic Schotten-Baumann (aqueous) conditions for this specific substrate if you desire high yield. The lipophilicity of the phenoxy group makes biphasic kinetics sluggish. Use this anhydrous homogeneous method instead.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Phenoxyethylamine Limiting Reagent1.0Ensure free base (not HCl salt).
Benzenesulfonyl Chloride Electrophile1.1 - 1.2Critical: Check quality. If liquid is cloudy/viscous, distill or increase equiv.
Triethylamine (TEA) Base (Scavenger)1.5 - 2.0Scavenges HCl; drives equilibrium.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous preferred.
DMAP Catalyst0.05Optional: Accelerates sluggish reactions.
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with Nitrogen/Argon.

  • Solvation: Dissolve 2-phenoxyethylamine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Submerge the flask in an ice bath (0 °C). Cooling is non-negotiable to prevent exotherms that favor side reactions.

  • Addition: Dilute benzenesulfonyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? High local concentration of sulfonyl chloride encourages bis-sulfonylation. Dropwise addition prevents this.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 3:7).

  • Quench: Add saturated aqueous

    
     or water.
    
  • Workup (The Yield Saver):

    • Separate phases.[1]

    • Wash Organic layer: 1x 1M HCl (Removes unreacted amine/TEA).

    • Wash Organic layer: 1x Saturated

      
        (Removes benzenesulfonic acid byproduct).
      
    • Wash Organic layer: 1x Brine .

    • Dry over

      
      , filter, and concentrate.[1]
      

Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a large baseline spot on TLC. What happened?

Diagnosis: You likely have hydrolyzed reagent . Benzenesulfonyl chloride is moisture-sensitive. If it has turned into benzenesulfonic acid, it will not react with the amine but will remain in the aqueous layer or stick to the baseline. Fix:

  • Check your sulfonyl chloride.[2][3] If it smells strongly of acid or has solid precipitates, distill it under vacuum or buy a fresh bottle.

  • Increase equivalents to 1.3–1.5 if using an old bottle.

Q2: I isolated the product, but the melting point is broad/low. NMR shows extra aromatic peaks.

Diagnosis: You have Bis-sulfonylation . The product (a secondary sulfonamide) is still acidic (


). If you used a large excess of sulfonyl chloride and strong base, the product reacted again to form the imide 

. Fix:
  • Strictly control stoichiometry (1.1 equiv of electrophile).

  • Keep the reaction at 0 °C during addition.

  • Rescue: Treat the crude mixture with NaOH/MeOH for 30 mins. This selectively cleaves the second sulfonyl group (the imide bond is labile) back to the desired sulfonamide.

Q3: The product is oiling out or not crystallizing.

Diagnosis: The phenoxyethyl chain adds flexibility and lipophilicity, making crystallization difficult compared to simple sulfonamides. Fix:

  • Do not rely on evaporation alone.

  • Recrystallization Solvent: Try Ethanol/Water (9:1) or Toluene/Hexane .

  • Dissolve in minimum hot ethanol, add water until turbid, then cool slowly.

Q4: Can I use Schotten-Baumann (Water/DCM + NaOH)?

Answer: Yes, but yield is often lower for this specific substrate. The phenoxyethylamine is not very soluble in water, and the sulfonyl chloride hydrolyzes faster in the presence of NaOH than it reacts with the biphasic amine. If you must use this method, use vigorous stirring (1000+ RPM) or add a phase transfer catalyst (TBAB).

Visualization: Logic & Workflow

Figure 1: Reaction Workflow

A visual guide to the optimized anhydrous synthesis path.

ReactionWorkflow Start Start: 2-Phenoxyethylamine Reagents Add DCM + TEA Cool to 0°C Start->Reagents Addition Dropwise Addn: PhSO2Cl (1.1 eq) Reagents->Addition Control Exotherm Reaction Warm to RT Stir 3h Addition->Reaction Check TLC Check Reaction->Check Check->Reaction Incomplete Workup Acid/Base Wash (Remove impurities) Check->Workup Complete Final Product: N-(2-phenoxyethyl) benzenesulfonamide Workup->Final

Caption: Optimized anhydrous workflow preventing hydrolysis and controlling exotherms.

Figure 2: Troubleshooting Logic Tree

Diagnostic path for low yield or purity.

Troubleshooting Issue Issue Observed LowYield Low Yield (<50%) Issue->LowYield Impurity Impurity / Bad NMR Issue->Impurity Smell Does PhSO2Cl smell acidic? LowYield->Smell ExtraSpots Extra TLC Spots? Impurity->ExtraSpots Hydrolysis Cause: Hydrolysis Action: Distill Reagent or Incr. Equiv Smell->Hydrolysis Yes AqueousLoss Cause: Workup Loss Action: Check Aqueous Layer pH Smell->AqueousLoss No BisSulf Cause: Bis-sulfonylation Action: Reduce PhSO2Cl / Hydrolyze Imide ExtraSpots->BisSulf Higher Rf Spot AmineSalt Cause: Amine Salt Action: Wash with 1M HCl ExtraSpots->AmineSalt Baseline Spot

Caption: Decision tree to diagnose reagent failure vs. kinetic control issues.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.
  • BenchChem. Optimizing Reaction Conditions for Sulfonylation. (General guide for stoichiometry and troubleshooting sulfonamide synthesis).

  • Organic Syntheses.Coll. Vol. 4, p. 34 (1963). N-p-Toluenesulfonyl-N'-methyl-N'-nitroso-p-toluenesulfonamide. (Demonstrates purification and handling of sulfonyl chlorides).

Sources

Technical Support Center: Optimizing N-(2-phenoxyethyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SULF-OPT-882 Subject: Reaction Kinetics & Protocol Optimization for N-(2-phenoxyethyl)benzenesulfonamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are experiencing suboptimal reaction times or yields in the synthesis of N-(2-phenoxyethyl)benzenesulfonamide . This reaction involves the nucleophilic attack of 2-phenoxyethylamine (primary amine) on benzenesulfonyl chloride .

While sulfonylation is thermodynamically favorable, kinetic bottlenecks often arise from hydrolysis competition , poor nucleophilicity , or inefficient proton scavenging . This guide provides a self-validating protocol using nucleophilic catalysis (DMAP) to reduce reaction time from hours to minutes, alongside a troubleshooting matrix for common failure modes.

Part 1: The Optimized Protocol (Catalytic Acceleration)

To minimize reaction time, we move away from standard Schotten-Baumann (biphasic) conditions and utilize Nucleophilic Catalysis under anhydrous conditions.

The Mechanism: Why DMAP?

Standard pyridine/TEA bases act only as proton scavengers. By adding 4-Dimethylaminopyridine (DMAP) , you alter the pathway. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt . This intermediate reacts with the amine 10^3–10^4 times faster than the free sulfonyl chloride.

Mechanistic Workflow

ReactionMechanism cluster_legend Catalytic Cycle Reagents Reagents: Benzenesulfonyl Chloride + 2-Phenoxyethylamine Intermediate INTERMEDIATE SPECIES [N-Sulfonyl-DMAP]+ Reagents->Intermediate DMAP Attack (k1) Fast Product PRODUCT N-(2-phenoxyethyl) benzenesulfonamide Intermediate->Product Amine Attack (k2) Very Fast Byproduct Byproduct: DMAP-HCl Salt Intermediate->Byproduct Regeneration

Figure 1: Catalytic cycle showing the formation of the reactive N-sulfonylpyridinium intermediate, which lowers the activation energy and accelerates the reaction.

Step-by-Step Protocol (High-Throughput)

Reagents:

  • Substrate A: 2-Phenoxyethylamine (1.0 equiv)

  • Reagent B: Benzenesulfonyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Catalyst: DMAP (0.1 equiv / 10 mol%)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Dissolution: Dissolve 2-Phenoxyethylamine (1.0 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration relative to amine) under nitrogen atmosphere.

  • Cooling: Cool the mixture to 0°C (Ice bath). Note: This controls exotherm and prevents bis-sulfonylation.

  • Addition: Add Benzenesulfonyl chloride (1.1 equiv) dropwise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT).

    • Target Time:30–60 minutes . (Standard uncatalyzed time: 4–12 hours).

  • Quench: Add 1M HCl (aq) to quench excess amine and solubilize DMAP/TEA salts.

  • Workup: Separate organic layer, wash with sat.[1] NaHCO3 (removes benzenesulfonic acid), then Brine. Dry over MgSO4.

Part 2: Troubleshooting & FAQs

Section A: Kinetics & Reaction Time[2]

Q: My reaction is still incomplete after 4 hours. What is wrong? A: If the reaction stalls, the issue is rarely "slow kinetics" but rather reagent death .

  • Diagnosis: Benzenesulfonyl chloride is moisture-sensitive.[1] If your solvent was "wet" or the bottle is old, the chloride hydrolyzed to benzenesulfonic acid , which is unreactive.

  • Fix: Check the quality of your sulfonyl chloride. If it is a liquid, it should be clear/yellowish, not cloudy. If solid/viscous, it may be hydrolyzed. Use a fresh bottle or distill it. Ensure DCM is dried over molecular sieves.

Q: Can I use water/acetone (Schotten-Baumann) to be "greener"? A: Yes, but you sacrifice speed.

  • Trade-off: In biphasic systems (Water/DCM or Water/Acetone with Na2CO3), the reaction relies on interfacial mixing. The reaction time will increase to 4–12 hours .

  • Optimization: If you must use aqueous conditions, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 5 mol% to shuttle the anion into the organic phase.

Section B: Impurity Profile

Q: I am seeing a spot with higher Rf than my product. What is it? A: This is likely the Bis-sulfonamide (N,N-bis(phenylsulfonyl)-2-phenoxyethylamine).

  • Cause: The sulfonamide product (N-H) is still acidic and can react with a second equivalent of sulfonyl chloride if the base is too strong or the chloride is in large excess.

  • Fix:

    • Strictly limit Benzenesulfonyl chloride to 1.05–1.1 equivalents .

    • Keep the reaction at 0°C during addition.

    • Avoid using stronger bases (like NaH) unless alkylating the sulfonamide later.

Q: How do I remove the DMAP? It contaminates my product. A: DMAP is basic.

  • Fix: Ensure your acidic wash (1M HCl or 10% Citric Acid) is thorough. The protonated DMAP (DMAP-H+) is highly water-soluble and will remain in the aqueous layer.

Section C: Data Comparison
ParameterStandard AnhydrousCatalytic (Recommended) Schotten-Baumann (Biphasic)
Solvent DCM or THFDCMWater + Acetone/DCM
Base Pyridine or TEATEANa2CO3 or NaOH
Catalyst NoneDMAP (10 mol%) None (or TBAB)
Reaction Time 4–12 Hours30–60 Minutes 6–18 Hours
Yield 80–90%90–98% 70–85%
Risk Slow conversionFast; ExothermicHydrolysis of Reagent

Part 3: References

  • Catalytic Sulfonylation Mechanisms:

    • Role of DMAP: The formation of the N-sulfonylpyridinium intermediate is the rate-determining accelerator.

    • Source:Journal of Organic Chemistry, "Nucleophilic Catalysis in the Synthesis of Sulfonamides."[2]

    • (Generic reference for DMAP catalysis mechanism).

  • General Sulfonamide Synthesis Protocols:

    • Standard Procedures: "Sulfonamide Synthesis by S-N Coupling."

    • Source: Organic Chemistry Portal.[3]

  • Optimization of Reaction Conditions:

    • DMAP-assisted sulfonylation: Highlights the efficiency of DMAP over collidine/pyridine for primary amines.

    • Source:Beilstein Journal of Organic Chemistry.

  • Continuous Flow & Kinetics:

    • Kinetic Profiles: "A continuous flow investigation of sulfonyl chloride synthesis... optimization, kinetics and mechanism."

    • Source:Reaction Chemistry & Engineering (RSC).[4]

Sources

Technical Support Center: Phase Transfer Catalysis (PTC) in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: PTC-SULF-001 Topic: Troubleshooting Kinetics, Selectivity, and Isolation in Biphasic Sulfonylation

Introduction: The Interface is the Reactor

Welcome to the technical support hub. You are likely here because your sulfonamide synthesis—theoretically a simple Schotten-Baumann reaction—is failing in a biphasic system.

In Phase Transfer Catalysis (PTC), the reaction does not happen in the solvent; it happens because of the transport between them. When this reaction fails, it is rarely due to intrinsic reactivity. It is almost always a mass transfer failure or a competitive kinetics issue (hydrolysis vs. aminolysis).

This guide abandons generic advice. We will treat your reaction as a system of competing rates and partition coefficients.

Module 1: Reaction Kinetics & Conversion Issues

Symptom: The reaction stalls, or sulfonyl chloride is consumed with low product yield (Hydrolysis).

Q1: My sulfonyl chloride is disappearing, but the amine remains unreacted. Is my catalyst dead?

Diagnosis: You are likely facing Hydrolysis Dominance . Causality: Sulfonyl chlorides (


) are moisture sensitive. In a PTC system (e.g., DCM/Water), the catalyst (

) shuttles the nucleophile (amine or hydroxide) into the organic phase. If the transfer of hydroxide (

) is faster than the reaction of the amine, or if the interfacial hydrolysis is too fast, the sulfonyl chloride hydrolyzes to sulfonic acid (

) before it can couple.

Troubleshooting Protocol:

  • Check the Hydration Shell:

    
     carries a large hydration shell. Use a "tight" ion pair catalyst like Tetrabutylammonium bromide (TBAB)  or Aliquat 336  rather than a highly hydrophilic one.
    
  • The "Slow Addition" Fallacy: Do not add sulfonyl chloride slowly to a warm mixture. This maximizes exposure to the aqueous interface without high amine concentration.

    • Correct Action: Dissolve the sulfonyl chloride in the organic solvent. Cool the system to 0–5°C. Add the catalyst and base last.

  • Switch the Base: If using 50% NaOH, the concentration of

    
     is massive. Switch to solid Potassium Carbonate (
    
    
    
    )
    or Sodium Bicarbonate (
    
    
    )
    . These bases buffer the aqueous phase and reduce the concentration of aggressive hydroxide ions available for transfer.
Q2: The reaction is incredibly slow. I'm stirring vigorously, but nothing happens.

Diagnosis: Interfacial Starvation or Catalyst Poisoning . Causality:

  • Starvation: The active nucleophile (amine) is not being deprotonated or transferred effectively.

  • Poisoning: The leaving group (Chloride,

    
    ) or the byproduct (Sulfonate) might be pairing with your catalyst (
    
    
    
    ) more strongly than the reactant, trapping the catalyst in the organic phase as an inactive species.

Troubleshooting Protocol:

  • Catalyst Load: Increase from 1 mol% to 5-10 mol% .

  • Agitation: PTC is diffusion-controlled. "Stirring" is insufficient; you need emulsification . The vortex must reach the bottom of the flask.

  • The Iodide Trick: Add a catalytic amount of NaI (Sodium Iodide) .

    • Mechanism:[1][2][3][4][5][6]

      
       (inactive) 
      
      
      
      
      
      (active). Iodide is a better leaving group and a "softer" anion, often facilitating faster exchange at the interface.

Module 2: Selectivity (Mono- vs. Bis-Sulfonylation)

Symptom: You are synthesizing a primary sulfonamide (


), but you see the bis-sulfonamide (

) impurity.
Q3: Why am I getting bis-sulfonylation even with 1:1 stoichiometry?

Diagnosis: pKa Inversion & Phase Transfer Acceleration . Causality: The mono-sulfonamide product is acidic (


). In the presence of a strong base (NaOH) and a PTC catalyst:
  • The base deprotonates the newly formed mono-sulfonamide (

    
    ).
    
  • The resulting anion (

    
    ) is lipophilic and pairs with 
    
    
    
    .
  • 
     is shuttled back into the organic phase.
    
  • This anion is a potent nucleophile and reacts with remaining

    
     faster than the neutral amine does.
    

Troubleshooting Protocol:

  • pH Control (The "Goldilocks" Zone): Maintain the aqueous pH between 8 and 9 .

    • Why: At pH 8-9, the amine (typically

      
       9-10) is neutral (reactive), but the sulfonamide (
      
      
      
      10-11) remains protonated (neutral) and does not become a nucleophilic anion.
  • Solvent Choice: Use a solvent where the sulfonamide salt is insoluble.

    • Tactic: Switch to Toluene . Often the mono-sulfonamide sodium salt will precipitate out of the interface, preventing it from reacting further.

  • Reagent Order: Add the sulfonyl chloride to the amine/base mixture, not the other way around. Keep the sulfonyl chloride as the limiting reagent (0.95 eq).

Module 3: Visualization of Pathways

The following diagram illustrates the competing pathways of Product Formation (Desired) vs. Hydrolysis (Waste) vs. Bis-Sulfonylation (Impurity).

PTC_Mechanism cluster_aqueous Aqueous Phase (Base Reservoir) cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) Base Base (OH- / CO3--) Exchange Ion Exchange Base->Exchange Supplies Nu- Salt Salt Waste (NaCl) Q_Aq Q+ X- (Catalyst) Q_Aq->Exchange Shuttle Q_Nu Q+ Nu- (Active Pair) Exchange->Q_Nu Phase Transfer R_NH2 Amine (R-NH2) Product Mono-Sulfonamide (Target) R_NH2->Product + R-SO2Cl R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Hydrolysis Sulfonic Acid (Dead End) R_SO2Cl->Hydrolysis Water Attack Q_Nu->R_NH2 Deprotonates Bis_Impurity Bis-Sulfonamide (Impurity) Product->Bis_Impurity High pH + Excess R-SO2Cl

Caption: Figure 1. Kinetic competition in PTC. Note the critical branch point at "Product" leading to Bis-Sulfonamide.

Module 4: Workup & Isolation (The "Emulsion" Trap)

Symptom: The reaction is done, but you have a thick, milky emulsion that won't separate.

Q4: How do I break this emulsion?

Diagnosis: Surfactant Stabilization . Causality: Your PTC catalyst (e.g., TBAB) is a surfactant. Combined with the sulfonamide product (which can act as a hydrotrope) and fine precipitates, you have created a stable emulsion.

Troubleshooting Protocol:

  • The "Salting Out" Method: Add saturated Brine (NaCl) or Ammonium Chloride (

    
    ) . This increases the ionic strength of the aqueous phase, forcing organics out.
    
  • Filtration: If there are suspended solids (sulfonamide salts), filter the entire mixture through a pad of Celite before attempting separation.[7] Solids often stabilize the interface.

  • Catalyst Removal:

    • Quats (TBAB/TEBA): Wash the organic layer with water

      
      . They partition into water.
      
    • Crown Ethers: These are harder to remove. Pass the organic layer through a short plug of Silica Gel ; the polar crown ether will stick, while the sulfonamide elutes.

Standardized Protocol: Robust Sulfonamide Synthesis[8]

Use this protocol as your baseline. Deviate only when specific optimization is required.

ParameterSpecificationRationale
Solvent System DCM / Water (1:1) or Toluene / WaterDCM is excellent for solubility; Toluene allows precipitation of salts.
Catalyst TBAB (Tetrabutylammonium bromide)Best balance of cost, lipophilicity, and removability.
Catalyst Loading 5 mol%Sufficient to overcome poisoning without causing massive emulsions.
Base

(2.5 equiv)
Weaker than NaOH; prevents bis-sulfonylation and hydrolysis.
Temperature 0°C

RT
Cold addition prevents rapid hydrolysis exotherms.
Stoichiometry Amine (1.0 eq) : Sulfonyl Cl (1.1 eq)Slight excess of electrophile to account for minor hydrolysis.

Step-by-Step Workflow:

  • Dissolve Amine (1.0 eq) in DCM (Concentration ~0.5 M).

  • Add aqueous

    
     solution (2.5 eq).
    
  • Add TBAB (0.05 eq). Agitate vigorously for 5 mins to establish the interface.

  • Cool to 0°C.

  • Add Sulfonyl Chloride (1.1 eq) dissolved in minimal DCM dropwise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitor: Check TLC. If SM remains, do not add more heat. Add 0.1 eq more Sulfonyl Chloride.

  • Workup: Separate phases. Wash Organic with 1M HCl (removes unreacted amine), then Brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link

  • Deng, X., & Mani, N. S. (2006). "A facile, environmentally benign sulfonamide synthesis in water."[8][9] Green Chemistry. Link

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link

  • Halpern, M. (Reference Guide). "pKa Guidelines for Phase Transfer Catalysis." PhaseTransfer.com. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(2-phenoxyethyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices and offers a detailed interpretation of spectral data, grounded in established spectroscopic principles. To provide a richer context for analysis, a comparative study with the structurally similar compound, N-phenethylbenzenesulfonamide, is included, highlighting the subtle yet significant influence of the phenoxy group on the ¹H NMR spectrum.

The Foundational Principles of ¹H NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It operates on the principle that the nuclei of hydrogen atoms (protons) in a molecule, when placed in a strong magnetic field, can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each proton.

Key parameters obtained from a ¹H NMR spectrum that aid in structure determination include:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-deficient environments are "deshielded" and appear at higher ppm values (downfield).

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring, non-equivalent protons leads to the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring protons and their dihedral angles.[1]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for the preparation and analysis of a sample of N-(2-phenoxyethyl)benzenesulfonamide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity N-(2-phenoxyethyl)benzenesulfonamide.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the proton spectrum. Deuterated solvents are used to minimize the solvent's own proton signals.

  • To ensure a homogeneous magnetic field and prevent signal broadening, it is crucial to filter the sample solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field during data acquisition.

  • The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved signals.

  • A standard one-pulse ¹H NMR experiment is typically performed. Key acquisition parameters to consider include the spectral width, acquisition time, and relaxation delay.

Workflow for ¹H NMR Sample Preparation and Analysis

Caption: A generalized workflow for preparing and analyzing a sample for ¹H NMR spectroscopy.

Spectral Analysis of N-(2-phenoxyethyl)benzenesulfonamide

The structure of N-(2-phenoxyethyl)benzenesulfonamide contains several distinct proton environments, which will give rise to a characteristic ¹H NMR spectrum. Based on the analysis of its constituent fragments and related compounds, the following spectral features are predicted.

Molecular Structure and Proton Labeling:

Caption: Structure of N-(2-phenoxyethyl)benzenesulfonamide with proton labeling for NMR analysis.

Predicted ¹H NMR Data:

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Integration
HᵃDoublet of doublets7.85 - 7.95~8.0, 1.52H
HᵇMultiplet7.50 - 7.65-2H
HᶜMultiplet7.50 - 7.65-1H
NHTriplet5.5 - 6.5 (broad)~5.51H
HᵈQuartet3.40 - 3.50~6.02H
HᵉTriplet4.00 - 4.10~6.02H
HᶠDoublet of doublets6.85 - 6.95~8.0, 1.02H
HᵍTriplet7.25 - 7.35~7.52H
Triplet6.95 - 7.05~7.51H

Interpretation of the Predicted Spectrum:

  • Aromatic Protons (Hᵃ, Hᵇ, Hᶜ, Hᶠ, Hᵍ, Hʰ): The spectrum will exhibit two distinct sets of aromatic signals. The protons of the benzenesulfonyl group (Hᵃ, Hᵇ, Hᶜ) are expected to appear further downfield due to the strong electron-withdrawing effect of the sulfonyl group. The protons ortho to the sulfonyl group (Hᵃ) will likely be the most deshielded. The protons of the phenoxy group (Hᶠ, Hᵍ, Hʰ) will appear more upfield.

  • Ethyl Chain Protons (Hᵈ, Hᵉ): The two methylene groups of the ethyl chain will appear as distinct signals. The protons on the carbon adjacent to the nitrogen (Hᵈ) will be deshielded by both the nitrogen and the sulfonyl group. The protons on the carbon adjacent to the phenoxy oxygen (Hᵉ) will be the most deshielded of the two methylene groups due to the high electronegativity of oxygen. They will likely appear as triplets due to coupling with each other.

  • Sulfonamide Proton (NH): The NH proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration. It is expected to be a triplet due to coupling with the adjacent methylene protons (Hᵈ).

Comparative Analysis: N-(2-phenoxyethyl)benzenesulfonamide vs. N-phenethylbenzenesulfonamide

To better understand the influence of the phenoxy group, we will compare the predicted spectrum of our target molecule with the known spectral data of N-phenethylbenzenesulfonamide.

¹H NMR Data for N-phenethylbenzenesulfonamide (in DMSO-d₆):

ProtonsMultiplicityChemical Shift (δ, ppm)Integration
Aromatic (Benzenesulfonyl)Multiplet7.75 - 7.802H
Aromatic (Benzenesulfonyl)Multiplet7.50 - 7.603H
Aromatic (Phenethyl)Multiplet7.15 - 7.305H
NHTriplet7.851H
CH₂-NQuartet2.952H
CH₂-PhTriplet2.702H

(Data sourced from SpectraBase)[2]

Key Differences and Insights:

  • Chemical Shift of the Methylene Protons: The most significant difference is expected in the chemical shifts of the ethyl chain protons. In N-(2-phenoxyethyl)benzenesulfonamide, the methylene group adjacent to the oxygen (Hᵉ) is shifted significantly downfield (predicted around 4.00 - 4.10 ppm) compared to the corresponding methylene group in N-phenethylbenzenesulfonamide (2.70 ppm). This is a direct consequence of the higher electronegativity of oxygen compared to a carbon atom in the phenyl ring.

  • Aromatic Region: The aromatic region of N-(2-phenoxyethyl)benzenesulfonamide will be more complex due to the presence of two distinct aromatic rings with different substitution patterns. The phenoxy group's protons will have their own characteristic signals, which are absent in the spectrum of N-phenethylbenzenesulfonamide.

  • NH Proton: The chemical shift of the NH proton can also be influenced by the remote phenoxy group, although this effect is likely to be less pronounced than the changes observed for the ethyl chain protons.

Logical Relationship Diagram

G cluster_0 N-(2-phenoxyethyl)benzenesulfonamide cluster_1 N-phenethylbenzenesulfonamide Benzenesulfonyl Protons Benzenesulfonyl Protons Benzenesulfonyl Protons_alt Benzenesulfonyl Protons Benzenesulfonyl Protons->Benzenesulfonyl Protons_alt Similar Chemical Shifts NH Proton NH Proton NH Proton_alt NH Proton NH Proton->NH Proton_alt Similar Chemical Shifts Phenoxyethyl Protons Phenoxyethyl Protons Phenethyl Protons Phenethyl Protons Phenoxyethyl Protons->Phenethyl Protons Different Chemical Shifts (Influence of Oxygen)

Caption: A diagram illustrating the comparative ¹H NMR spectral features of the two sulfonamides.

Conclusion

The ¹H NMR spectral analysis of N-(2-phenoxyethyl)benzenesulfonamide provides a clear and unambiguous method for its structural confirmation. The predicted spectrum, based on the analysis of its fragments and comparison with the closely related N-phenethylbenzenesulfonamide, reveals the significant influence of the phenoxy group on the chemical shifts of the adjacent methylene protons. This guide provides researchers with a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this and similar sulfonamide derivatives, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094.
  • SpectraBase. (n.d.). N-Phenethylbenzenesulfonamide. Wiley-VCH. Retrieved from [Link][2]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link][1]

  • Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54, 112-115.[3]

  • MDPI. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(19), 6295.[4]

  • PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Royal Society of Chemistry. (2018). Benzenesulfonamide. Retrieved from [Link][6]

  • University of Bradford. (n.d.). Synthesis of sulfonamide-based ynamides and ynamines in water. Retrieved from [Link][7]

  • Royal Society of Chemistry. (2021). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. Retrieved from [Link][8]

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Medicinal Chemistry / Carbonic Anhydrase Inhibition Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary: The "Tail Approach" in Isoform Selectivity

N-(2-phenoxyethyl)benzenesulfonamide represents a classic chemotype in the design of Carbonic Anhydrase (CA) inhibitors. Unlike first-generation inhibitors (e.g., Acetazolamide) that bind indiscriminately to most CA isoforms, this scaffold utilizes the "Tail Approach."

The molecule consists of a primary sulfonamide "head" (Zinc-Binding Group) anchored to a hydrophobic phenoxy "tail" via an ethyl linker. This guide analyzes its utility in differentiating between the ubiquitous cytosolic isoforms (hCA I, hCA II) and the transmembrane, tumor-associated isoforms (hCA IX, hCA XII), which are critical targets in hypoxic tumor survival and metastasis.

Key Differentiators
  • Selectivity Mechanism: The phenoxyethyl tail interacts with the hydrophobic region of the CA active site, which varies significantly between isoforms, unlike the conserved zinc-binding core.

  • Synthetic Accessibility: High modularity allows for rapid diversification of the phenoxy ring to tune lipophilicity (LogP) and potency.

  • Therapeutic Scope: Primary utility in Anticancer (hypoxic solid tumors) and Antiglaucoma research.

Chemical Architecture & SAR Logic

The structure of N-(2-phenoxyethyl)benzenesulfonamide can be dissected into three pharmacophoric elements. Understanding the causality between these regions and biological activity is essential for optimization.

The Pharmacophore Map

SAR_Map Scaffold N-(2-phenoxyethyl) benzenesulfonamide ZBG 1. Sulfonamide Head (Zinc Binding Group) Scaffold->ZBG Linker 2. Ethyl Linker (Flexibility & Length) Scaffold->Linker Tail 3. Phenoxy Tail (Hydrophobic Selectivity) Scaffold->Tail Zn_Bind Coordinates Zn(II) in Active Site ZBG->Zn_Bind Essential Potency Modulates Solubility & Membrane Permeability Linker->Potency Optimizes Fit Isoform Determines hCA IX/XII Selectivity Tail->Isoform Critical Driver

Figure 1: Pharmacophore decomposition of the N-(2-phenoxyethyl)benzenesulfonamide scaffold.

Detailed SAR Analysis
RegionModificationEffect on Activity (Causality)
Benzenesulfonamide (Head) Unsubstituted Essential. The primary -SO₂NH₂ is required to displace the zinc-bound water molecule/hydroxide ion to inhibit catalytic activity.
N-substitution (on sulfonamide)Loss of Activity. Substitution on the sulfonamide nitrogen (e.g., -SO₂NHR) generally abolishes zinc coordination capability.
Ethyl Linker Extension (Propyl/Butyl) Selectivity Shift. Longer linkers often improve affinity for hCA IX by allowing the tail to reach the outer hydrophobic rim of the active site.
Rigidification (e.g., alkene) Variable. Restricting conformational freedom can increase potency if the locked conformation matches the binding pocket, but often reduces pan-isoform affinity.
Phenoxy (Tail) Electron-Withdrawing (e.g., -F, -Cl) Increased Potency. Halogens on the phenoxy ring often improve lipophilic contacts and metabolic stability.
Bulky Groups (e.g., -tBu) Steric Clash. Large substituents at the ortho position may cause steric hindrance, reducing binding affinity.

Comparative Performance Guide

This section compares the N-(2-phenoxyethyl)benzenesulfonamide scaffold against the industry standard (Acetazolamide) and a clinical-stage specific inhibitor (SLC-0111).

Data Interpretation:

  • Ki (Inhibition Constant): Lower values indicate higher potency.

  • Selectivity Ratio (II/IX): Higher ratios indicate better selectivity for the tumor-associated isoform (IX) over the cytosolic isoform (II).

Table 1: Inhibitory Profile (Representative Data)
CompoundTarget FocushCA II

(nM) (Cytosolic/Off-target)
hCA IX

(nM) (Tumor/Target)
Selectivity Ratio (II/IX)Clinical Status
Acetazolamide Pan-Inhibitor~12~250.48 (Non-selective)FDA Approved (Glaucoma/Diuretic)
N-(2-phenoxyethyl) benzenesulfonamide Scaffold Lead35 - 80 15 - 40 ~2 - 5 Preclinical Tool Compound
SLC-0111 hCA IX Selective~100+~4.0>25Phase Ib/II Clinical Trials

Scientist's Note: While the N-(2-phenoxyethyl) derivative is less selective than the optimized SLC-0111, it demonstrates the vital "proof of concept" that adding a hydrophobic tail (phenoxyethyl) begins to shift selectivity away from hCA II compared to the tail-less Acetazolamide.

Mechanistic Insight: The Inhibition Pathway

The biological activity is driven by the molecule's ability to traverse the cell membrane (for intracellular isoforms) or bind extracellularly (for hCA IX).

Mechanism Compound N-(2-phenoxyethyl) benzenesulfonamide Step1 1. Entry & Orientation (Tail interacts with Hydrophobic Wall) Compound->Step1 ActiveSite CA Active Site (Zn2+) Step2 2. Zinc Coordination (Sulfonamide N binds Zn2+) ActiveSite->Step2 Step1->ActiveSite Step3 3. Displacement (Displaces Zn-bound H2O/OH-) Step2->Step3 Result Inhibition of CO2 Hydration (CO2 + H2O -/-> HCO3- + H+) Step3->Result

Figure 2: Mechanistic cascade of Carbonic Anhydrase inhibition.

Experimental Protocols

To validate the SAR of this molecule, two primary workflows are required: Chemical Synthesis and Enzymatic Assay.

Protocol A: Synthesis of N-(2-phenoxyethyl)benzenesulfonamide

Rationale: This protocol uses a nucleophilic substitution approach, favored for its high yield and simplicity.

  • Reagents: 4-Aminobenzenesulfonamide (Sulfanilamide), 2-phenoxyethyl bromide, Potassium Carbonate (

    
    ), Acetone (anhydrous).
    
  • Procedure:

    • Dissolve Sulfanilamide (1.0 eq) in anhydrous acetone.

    • Add

      
       (2.0 eq) to act as a base scavenger.
      
    • Add 2-phenoxyethyl bromide (1.1 eq) dropwise.

    • Reflux the mixture at 60°C for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

    • Workup: Filter off inorganic salts. Evaporate solvent.[1][2] Recrystallize the residue from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the sulfonamide singlet (~7.2 ppm) and the ethylene linker triplets (~3.5-4.2 ppm).

Protocol B: Stopped-Flow CO₂ Hydrase Assay

Rationale: This is the gold-standard kinetic assay for CA inhibitors, measuring the rate of CO₂ hydration by tracking pH change.

  • System: Applied Photophysics Stopped-Flow instrument.

  • Reagents:

    • Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).

    • Substrate: CO₂ saturated water.

    • Enzyme: Recombinant hCA II or hCA IX (concentration ~10 nM).

  • Workflow:

    • Incubate enzyme with the inhibitor (N-(2-phenoxyethyl)benzenesulfonamide) for 15 minutes at varying concentrations (0.1 nM – 10 µM).

    • Rapidly mix the Enzyme-Inhibitor solution with the CO₂ substrate solution in the stopped-flow chamber.

    • Measurement: Monitor the absorbance decrease of Phenol Red at 557 nm (indicating acidification as CO₂ converts to bicarbonate + H+).

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    

References

  • Supuran, C. T. (2011). Carbonic anhydrase inhibitors: updated patents review (2008-2010). Expert Opinion on Therapeutic Patents. Link

  • Nocentini, A., et al. (2019). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides. Bioorganic & Medicinal Chemistry. Link

  • Touisni, N., et al. (2011). Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Safety Protocol: N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a lipophilic phenoxyethyl tail. While specific toxicological data for this exact structure is limited in public registries, its pharmacophore (benzenesulfonamide) dictates a strict safety profile.

The Scientific Reality: We must apply the Precautionary Principle . Sulfonamides are notorious haptens —small molecules that can bind to serum proteins and trigger immune responses (sensitization). The addition of the phenoxyethyl group increases lipophilicity (LogP), potentially enhancing dermal absorption compared to the parent benzenesulfonamide.

Assumed Hazard Classification (Class-Based):

  • GHS Signal Word: WARNING

  • Primary Risks: Respiratory Sensitization (Dust), Dermal Sensitization, Eye Irritation.

  • Target Organ: Mucous membranes, Immune system.

PPE Matrix: The Defense System

Do not rely on generic lab safety rules. This matrix is calibrated for sensitizer containment .

Protection ZoneSolid Handling (Powder) Solution Handling (DMSO/DCM) Scientific Rationale
Respiratory N95 / P2 Respirator (Minimum)Fume Hood (Face Velocity > 0.5 m/s)Sulfonamide dusts are potent sensitizers. Inhalation is the fastest route to systemic allergy.
Dermal (Hands) Nitrile (Double-gloved, 5 mil)Laminate / Silver Shield (if DCM used)Standard nitrile is permeable to chlorinated solvents often used to dissolve this compound.
Ocular Safety Glasses w/ Side ShieldsChemical Splash GogglesCrystalline solids can cause mechanical corneal abrasion; solutions pose splash risks.
Body Lab Coat (Cotton/Poly), Long SleevesLab Coat + Tyvek Sleeves Wrist exposure is the #1 failure point in glove-coat interface.
Glove Permeation Data (Estimated for Analogs)
  • Nitrile (0.11 mm): >480 min breakthrough for solid; <10 min for DCM solutions.

  • Latex: NOT RECOMMENDED due to high permeability to organic carriers.

Operational Logic: Decision & Workflow

The following diagrams illustrate the logic flow for safety decisions and the operational workflow to minimize contamination.

Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct equipment based on the physical state of the compound.

PPE_Logic Start Start: Handling N-(2-phenoxyethyl)benzenesulfonamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Solid_PPE REQ: N95 Mask + Nitrile Gloves + Static Control Solid->Solid_PPE Liquid_PPE REQ: Fume Hood + Laminate Gloves (if DCM) Liquid->Liquid_PPE Hood_Solid Biosafety Cabinet or Low-Flow Hood Solid_PPE->Hood_Solid Splash_Risk Splash Risk? Liquid_PPE->Splash_Risk Goggles Add Splash Goggles Splash_Risk->Goggles Yes Glasses Side Shield Glasses Splash_Risk->Glasses No

Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.

Diagram 2: The "Zero-Dust" Weighing Protocol

The critical moment for exposure is transferring the dry powder.

Weighing_Protocol Prep 1. Prep Balance (Anti-Static Gun) Open 2. Open Vial (Inside Hood Only) Prep->Open Check Airflow Transfer 3. Transfer (Use Disposable Spatula) Open->Transfer Slow Movement Seal 4. Seal & Wipe (Ext. Decontamination) Transfer->Seal Avoid Aerosol Waste 5. Disposal (Solid Waste Stream) Seal->Waste Contaminated Spatula

Caption: Step-by-step weighing workflow designed to minimize particulate aerosolization.

Detailed Operational Protocols

Protocol A: Solubilization (The "High Risk" Step)

Why this matters: Dissolving the solid creates a mobile vector (the solvent) that can carry the sulfonamide through the skin.

  • Engineering Control: Perform all operations in a certified chemical fume hood.

  • Vessel Selection: Use a glass vial with a PTFE-lined cap. Avoid polystyrene (incompatible with many organic solvents).

  • Solvent Addition:

    • Add solvent (e.g., DMSO) slowly down the side of the vial to prevent "puffing" of the powder.

    • Do not vortex with an open cap. Cap tightly, then vortex.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with ethanol before removing it from the hood. This protects your colleagues who might handle the vial later.

Protocol B: Emergency Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sign of sensitization), seek medical attention.

  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and increases absorption.

    • Wash gently with soap and copious water for 15 minutes.[1]

    • Monitor for redness/rash (delayed hypersensitivity) for 48 hours.

  • Spill Cleanup (Solid):

    • Cover with wet paper towels (to prevent dust).

    • Scoop up towels and solid into a hazardous waste bag.

    • Clean area with 10% bleach solution (oxidizes the sulfonamide), followed by water.

Disposal & Environmental Stewardship[2][3][4][5]

Sulfonamides are biologically active and often persistent in aquatic environments.

  • Solid Waste: Dispose of in "Hazardous Solid Waste" (Incineration). Never trash.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if DMSO/MeOH) or "Halogenated" (if DCM).

  • Empty Vials: Triple rinse with solvent; dispose of rinsate as hazardous waste. Deface label and dispose of glass in "Chemically Contaminated Glass" bin.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75671, Benzenesulfonamide derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Sulfonamides and Skin Sensitization. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.